Product packaging for Fujianmycin A(Cat. No.:CAS No. 96695-57-7)

Fujianmycin A

Cat. No.: B1213950
CAS No.: 96695-57-7
M. Wt: 322.3 g/mol
InChI Key: WWVNIBVFNYKUQY-WNWIJWBNSA-N
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Description

Fujianmycin A is an angucycline.
This compound has been reported in Streptomyces with data available.
from a Streptomyces;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O5 B1213950 Fujianmycin A CAS No. 96695-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-8-7-13(21)14-10(17(8)22)5-6-11-16(14)19(24)9-3-2-4-12(20)15(9)18(11)23/h2-6,8,17,20,22H,7H2,1H3/t8-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVNIBVFNYKUQY-WNWIJWBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=C([C@@H]1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914389
Record name 4,8-Dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96695-57-7
Record name Fujianmycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096695577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Fujianmycin A Production by Streptomyces sp. B6219

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Fujianmycin A from the marine-derived actinomycete, Streptomyces sp. B6219. This document details the cultivation of the producing organism, fermentation parameters, a step-by-step protocol for extraction and purification, and an overview of the putative regulatory pathways governing the biosynthesis of this angucyclinone antibiotic.

Introduction to this compound and the Producing Organism

This compound is a member of the angucyclinone class of aromatic polyketides, a group of natural products known for their diverse biological activities. Fujianmycins have demonstrated potential as antibacterial agents. The primary producing organism identified for this compound is Streptomyces sp. B6219, a marine-derived strain.[1] This guide focuses on the methodologies for the production and isolation of this compound from this specific strain.

Quantitative Data Summary

The following table summarizes the reported yield of this compound from a laboratory-scale fermentation of Streptomyces sp. B6219.

ProductProducing OrganismFermentation VolumeYield (mg)Reference
This compoundStreptomyces sp. B6219Not Specified6.4[1]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces sp. B6219 and the subsequent fermentation, extraction, and purification of this compound.

Cultivation and Fermentation of Streptomyces sp. B6219

This protocol outlines the submerged fermentation process for the production of this compound.

Materials:

  • Streptomyces sp. B6219 culture

  • M2+ Medium:

    • Malt extract: 10 g/L

    • Glucose: 4 g/L

    • Yeast extract: 4 g/L

    • 50% Seawater

  • Erlenmeyer flasks

  • Linear shaker incubator

Protocol:

  • Inoculum Preparation: Prepare a seed culture by inoculating a suitable agar slant of Streptomyces sp. B6219 into a flask containing M2+ medium. Incubate at 28-30°C on a rotary shaker at 150-200 rpm for 2-3 days, or until sufficient growth is observed.

  • Production Culture: Inoculate the production flasks containing M2+ medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production cultures on a linear shaker for 8 days at a controlled temperature of 28-30°C.[1]

  • Monitoring: Monitor the culture periodically for growth and secondary metabolite production, which can be initially assessed by changes in the culture broth's color and morphology of the mycelium.

Extraction of this compound

This two-part protocol describes the extraction of this compound from the mycelial biomass and the fermentation broth.

Materials:

  • Fermentation culture of Streptomyces sp. B6219

  • Ethyl acetate

  • XAD-16 resin

  • Centrifuge and centrifuge bottles

  • Rotary evaporator

Protocol:

Part A: Mycelial Extraction

  • Separate the mycelium from the culture broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.

  • Decant the supernatant (fermentation broth) and store for Part B.

  • To the mycelial pellet, add a sufficient volume of ethyl acetate to fully immerse the biomass.

  • Homogenize or sonicate the mycelium in ethyl acetate to ensure efficient extraction of intracellular metabolites.

  • Separate the ethyl acetate extract from the mycelial debris by filtration or centrifugation.

  • Repeat the extraction of the mycelium with fresh ethyl acetate to maximize recovery.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.

Part B: Fermentation Broth Extraction

  • Pass the supernatant (fermentation broth) from step A-2 through a column packed with XAD-16 resin.

  • After loading the entire volume, wash the resin with distilled water to remove salts and polar impurities.

  • Elute the adsorbed compounds from the resin with methanol or acetone.

  • Concentrate the eluate under reduced pressure using a rotary evaporator to obtain the crude broth extract.

  • Combine the crude mycelial extract (from A-7) and the crude broth extract for further purification.

Purification of this compound

This multi-step purification protocol utilizes column chromatography and preparative thin-layer chromatography.

Materials:

  • Combined crude extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., chloroform, methanol, and other organic solvents)

  • Glass column for chromatography

  • Preparative Thin-Layer Chromatography (PTLC) plates (Silica gel)

  • Developing chamber for PTLC

  • UV lamp for visualization

Protocol:

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel column of appropriate size based on the amount of crude extract.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of chloroform and methanol).

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Collect fractions and monitor the separation using analytical Thin-Layer Chromatography (TLC).

  • Combine the fractions containing this compound based on the TLC analysis.

  • Concentrate the combined fractions to yield a partially purified extract.

Step 2: Sephadex LH-20 Column Chromatography

  • Swell the Sephadex LH-20 in the desired solvent (e.g., methanol) and pack it into a column.

  • Dissolve the partially purified extract from the silica gel step in a minimal amount of the same solvent used for the Sephadex column.

  • Load the sample onto the column.

  • Elute the column with the same solvent. This step separates compounds based on size and polarity.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing this compound and concentrate.

Step 3: Preparative Thin-Layer Chromatography (PTLC)

  • Dissolve the enriched fraction from the Sephadex LH-20 step in a small amount of volatile solvent.

  • Apply the solution as a narrow band onto the origin of a preparative TLC plate.

  • Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of chloroform and methanol).

  • After development, visualize the separated bands under a UV lamp.

  • Carefully scrape the silica gel band corresponding to this compound.

  • Extract this compound from the scraped silica gel using a polar solvent like methanol or ethyl acetate.

  • Filter to remove the silica gel and concentrate the filtrate to obtain pure this compound.

Signaling Pathways and Experimental Workflows

The biosynthesis of angucyclinones like this compound in Streptomyces is typically regulated by a complex cascade of signaling molecules and regulatory proteins. While the specific pathway for this compound has not been fully elucidated, a generalized regulatory model can be proposed based on known pathways for other angucyclinones.

FujianmycinA_Regulation cluster_0 Environmental/Nutrient Signals cluster_1 Global Regulatory Network cluster_2 Autoregulator Synthesis & Sensing cluster_3 Pathway-Specific Regulation cluster_4 Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators GBL_Synthase γ-Butyrolactone Synthase Global_Regulators->GBL_Synthase Activates GBL γ-Butyrolactone (GBL) Autoregulator GBL_Synthase->GBL GBL_Receptor GBL Receptor (TetR-family repressor) GBL->GBL_Receptor Binds and releases repression SARP_Activator SARP-family Transcriptional Activator GBL_Receptor->SARP_Activator Represses Fujianmycin_BGC Fujianmycin Biosynthetic Gene Cluster (BGC) SARP_Activator->Fujianmycin_BGC Activates transcription PKS_Enzymes Polyketide Synthase (PKS) Enzymes Fujianmycin_BGC->PKS_Enzymes Expression Fujianmycin_A This compound PKS_Enzymes->Fujianmycin_A FujianmycinA_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Inoculation Inoculation of Streptomyces sp. B6219 Fermentation Submerged Fermentation (8 days) Inoculation->Fermentation Separation Separation of Mycelium and Broth Fermentation->Separation Mycelial_Extraction Mycelial Extraction (Ethyl Acetate) Separation->Mycelial_Extraction Broth_Extraction Broth Extraction (XAD-16 Resin) Separation->Broth_Extraction Concentration Concentration of Extracts Mycelial_Extraction->Concentration Broth_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex PTLC Preparative TLC Sephadex->PTLC Pure_Fujianmycin_A Pure this compound PTLC->Pure_Fujianmycin_A

References

Fujianmycin A: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Fujianmycin A, a bioactive angucyclinone. The methodologies, experimental data, and structural elucidation processes are detailed to support further research and development in this area.

Discovery and Producing Organism

This compound was first identified as a metabolite produced by a novel species of Streptomyces.[1] Subsequent research has also isolated this compound, along with its analogs Fujianmycin B and C, from a marine-derived Streptomyces sp. B6219.[2] These findings highlight that microorganisms from both terrestrial and marine environments are capable of producing this class of compounds.

Fermentation

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While specific media composition and fermentation parameters for maximizing this compound yield are proprietary, a general approach can be outlined based on common practices for Streptomyces fermentation.

2.1 General Fermentation Protocol

A typical fermentation process involves the following stages:

  • Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium and incubating with shaking to achieve logarithmic growth.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation to promote the biosynthesis of this compound.

  • Monitoring: Key parameters such as biomass, pH, and dissolved oxygen are monitored throughout the fermentation process to ensure optimal conditions for secondary metabolite production. The concentration of this compound in the culture broth is also periodically measured to determine the optimal harvest time.

Extraction and Isolation

The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

3.1 Experimental Protocol for Extraction and Purification

  • Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted with an immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically includes:

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Fujianmycin_A_Isolation_Workflow Fermentation Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Biomass Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Concentration Concentration (Rotary Evaporation) Organic_Phase->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Containing This compound Silica_Gel->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_Fujianmycin_A Pure this compound HPLC->Pure_Fujianmycin_A

Workflow for the Isolation of this compound

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

4.1 Spectroscopic Analysis

The elucidation of this compound's structure, along with its analogs, was accomplished through detailed analysis of the following spectroscopic data:[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their neighboring environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assembling the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.[2]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

The following diagram illustrates the logical relationship of the spectroscopic methods used for structure elucidation.

Structure_Elucidation_Pathway cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_all H_NMR ¹H NMR COSY COSY HSQC HSQC HMBC HMBC NOESY NOESY Structure This compound Structure H_NMR->Structure C_NMR ¹³C NMR C_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure MS Mass Spectrometry MS->Structure

Spectroscopic Methods for Structure Elucidation

Quantitative Data Summary

While specific yields were not detailed in the available literature, the following table summarizes the types of quantitative data that would be critical for the reproducible isolation of this compound.

ParameterDescriptionTypical Units
Fermentation Titer Concentration of this compound in the fermentation broth.mg/L or µg/mL
Extraction Yield Percentage of this compound recovered from the supernatant.%
Chromatography Loading Amount of crude or partially purified extract loaded onto the column.g or mg
Solvent Ratios Proportions of different solvents used in chromatographic elution.v/v %
Final Yield The amount of pure this compound obtained from a given volume of fermentation broth.mg/L
Purity The percentage purity of the final isolated this compound, typically determined by HPLC.%

This guide provides a foundational understanding of the processes involved in the discovery and isolation of this compound. Further optimization of each step is necessary to develop a scalable and efficient production process for this promising bioactive compound.

References

Fujianmycin A: A Technical Guide to an Angucyclinone Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin A is a naturally occurring antibiotic belonging to the angucyclinone family, a major class of aromatic polyketides.[1][2] Angucyclinones are primarily isolated from bacterial strains of the genus Streptomyces and are characterized by their distinctive tetracyclic benz[a]anthracene framework.[3] This class of compounds is of significant interest to the scientific community due to its vast structural diversity and broad spectrum of biological activities, which include antibacterial, antifungal, antiviral, and cytotoxic properties.[3][4] this compound, along with its analogues Fujianmycin B and C, was first isolated from a marine-derived Streptomyces species.[1][5] This guide provides a comprehensive overview of this compound, its biosynthesis, methods for its isolation and characterization, and its biological activities, placing it within the broader context of the angucyclinone family.

Chemical Structure and Properties

This compound is a benz[a]anthraquinone antibiotic.[1] While detailed physicochemical properties are not extensively reported, its core structure is the foundational angular tetracyclic system that defines all angucyclinones. The elucidation of related compounds, such as Fujianmycin C, has been achieved through detailed analysis of spectroscopic data, including 1H, 13C, COSY, HSQC, HMBC, and NOESY NMR spectra.[5][6]

Biosynthesis of Angucyclinones

The biosynthesis of the angucyclinone core is a complex process orchestrated by a Type II polyketide synthase (PKS) multienzyme complex.[7] The pathway begins with a starter unit, typically acetyl-CoA, followed by the iterative addition of nine malonyl-CoA extender units to form a linear decaketide backbone. This backbone then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic tetracyclic benz[a]anthracene scaffold. Subsequent tailoring reactions, such as oxidations, reductions, and glycosylations, lead to the vast diversity of natural angucyclinone derivatives.[7]

G cluster_pks Type II Polyketide Synthase (PKS) cluster_post_pks Post-PKS Tailoring acetyl_coa Acetyl-CoA (Starter) pks_complex Minimal PKS Complex (KSα, KSβ, ACP) acetyl_coa->pks_complex malonyl_coa 9x Malonyl-CoA (Extender) malonyl_coa->pks_complex polyketide Linear Decaketide Chain pks_complex->polyketide Condensation cyclases Cyclases / Aromatases polyketide->cyclases Folding & Cyclization tetracyclic Tetracyclic Intermediate (e.g., UWM6) cyclases->tetracyclic tailoring Tailoring Enzymes (Oxygenases, Reductases, etc.) tetracyclic->tailoring Modification fujianmycin_a This compound tailoring->fujianmycin_a

Caption: Generalized biosynthetic pathway for this compound.

Quantitative Bioactivity Data

While specific MIC or IC50 values for this compound are not widely documented in the reviewed literature, related compounds within the fujianmycin and broader angucyclinone families have demonstrated notable biological activity. Fujianmycin C, for instance, showed antibacterial effects against Streptomyces viridochromogenes.[6] The table below summarizes the activity of Fujianmycin C and provides context with data from other representative angucyclinones.

CompoundActivity TypeTarget Organism/Cell LineQuantitative DataReference(s)
Fujianmycin C AntibacterialStreptomyces viridochromogenes Tü5714 mm inhibition zone @ 40 µ g/disk [6]
SS-228 Y AntibacterialGram-positive bacteriaMIC: 0.78–12.5 µg/mL[4]
2-hydroxy-frigocyclinone CytotoxicHL-60, Bel-7402, A549 cancer cellsIC50 < 10 µM[8]
Unnamed Angucyclinones AntibacterialVarious StrainsMIC: 16 to 64 µg/mL[9]

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the isolation, characterization, and bioactivity assessment of fujianmycins, based on standard methodologies for angucyclinones derived from Streptomyces.

Protocol 1: Isolation and Purification of this compound

This protocol outlines a representative workflow for the fermentation of a Fujianmycin-producing Streptomyces strain and the subsequent extraction and purification of the target compound.

  • Strain Cultivation and Fermentation:

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Yeast Malt Extract Broth) with a spore suspension or mycelial fragment of the Streptomyces sp. strain.[10]

    • Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker (180-220 rpm).

    • Inoculate a large-scale production medium (e.g., 20 L of a defined fermentation medium) with the seed culture.[11]

    • Continue fermentation for 7-14 days under the same temperature and agitation conditions. Monitor secondary metabolite production via HPLC analysis of small culture aliquots.

  • Extraction of Crude Product:

    • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

    • Extract the mycelial cake exhaustively with an organic solvent such as acetone or methanol.

    • Extract the filtered broth separately with an immiscible organic solvent like ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane-ethyl acetate or chloroform-methanol to achieve initial fractionation.

    • Monitor fractions by Thin Layer Chromatography (TLC) or HPLC for the presence of this compound.

    • Pool the fractions containing the target compound and concentrate them.

    • Perform further purification using Sephadex LH-20 column chromatography to remove smaller impurities.

    • Achieve final purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.[12]

  • Structure Elucidation:

    • Confirm the molecular formula using High-Resolution Mass Spectrometry (HRMS).

    • Elucidate the chemical structure by acquiring a suite of Nuclear Magnetic Resonance (NMR) spectra (1H, 13C, COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[6]

G cluster_culture Fermentation & Extraction cluster_purify Purification & Characterization A Streptomyces sp. Inoculation B Large-Scale Fermentation (7-14 days) A->B C Harvest & Separate (Mycelia / Broth) B->C D Solvent Extraction (Ethyl Acetate / Acetone) C->D E Crude Extract D->E F Silica Gel Chromatography E->F G Sephadex LH-20 F->G H Preparative HPLC (C18) G->H I Pure this compound H->I J Structure Elucidation (NMR, HRMS) I->J

Caption: Workflow for this compound isolation and characterization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the antibacterial activity of this compound.[13][14]

  • Preparation of Materials:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

    • Prepare sterile 96-well microtiter plates.

    • Culture the bacterial test strain (e.g., Bacillus subtilis, Staphylococcus aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

  • Assay Setup:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the compound stock solution to the first column of wells, resulting in an initial concentration of 640 µg/mL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to typically the 10th or 11th column. Discard 50 µL from the last dilution column. This creates a concentration gradient (e.g., 640 µg/mL down to 0.625 µg/mL).

    • Reserve one column for a positive control (broth + bacteria, no compound) and another for a negative control (broth only).

  • Inoculation and Incubation:

    • Dilute the overnight bacterial culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the standardized bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[13]

    • The result can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

Mechanism of Action and Signaling Pathways

The precise molecular target and signaling pathway modulated by this compound has not been explicitly detailed. However, angucyclinones are known to exert their cytotoxic effects through various mechanisms, including the inhibition of key cellular enzymes and interference with signaling cascades. For example, certain angucyclinone derivatives have been shown to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers. Inhibition of this pathway can lead to apoptosis and reduced tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK Kinase receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates stat3_p p-STAT3 dimer p-STAT3 Dimer stat3_p->dimer Dimerization dna DNA dimer->dna Translocation genes Target Genes (Proliferation, Survival) dna->genes Gene Transcription response Cell Proliferation & Survival genes->response fujianmycin Angucyclinone (e.g., this compound) fujianmycin->jak Inhibition? fujianmycin->stat3 Inhibition? cytokine Cytokine cytokine->receptor

Caption: Potential inhibition of the JAK-STAT3 pathway by angucyclinones.

Conclusion and Future Perspectives

This compound represents a compelling member of the angucyclinone family, a group of natural products with proven therapeutic potential. While specific data on its bioactivity and mechanism of action remain to be fully explored, its structural relationship to other potent angucyclinones suggests it is a valuable candidate for further investigation. Future research should focus on obtaining pure this compound to conduct comprehensive screening for antibacterial and cytotoxic activities, determining precise MIC and IC50 values, and elucidating its specific molecular targets. Such studies are essential for unlocking the full therapeutic potential of this compound and advancing it in the drug development pipeline.

References

The Architecture of Angucycline Antibiotic Production: A Deep Dive into the Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate biosynthetic pathway of angucycline antibiotics. This document outlines the core enzymatic processes, provides detailed experimental methodologies, and presents quantitative data to facilitate comparative analysis and future research in this critical area of natural product chemistry.

Angucyclines represent the largest class of natural products derived from type II polyketide synthases (PKS), exhibiting a wide array of biological activities, including potent anticancer and antibacterial properties.[1][2] Their complex chemical scaffolds, originating from a benz[a]anthracene core, are the result of a fascinating and intricate biosynthetic assembly line.[1][3] Understanding this pathway is paramount for harnessing the therapeutic potential of these molecules through biosynthetic engineering and synthetic biology approaches.

The Core Biosynthetic Engine: Assembly of the Angucyclinone Scaffold

The biosynthesis of the characteristic angucycline backbone is initiated by a type II PKS system.[1][4][5] This enzymatic machinery utilizes a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA to construct a linear decaketide chain.[6][7] This nascent poly-β-keto chain is covalently tethered to an acyl carrier protein (ACP) throughout the iterative Claisen condensation reactions.[4][5]

The subsequent and critical steps of folding and cyclization are orchestrated by a series of specialized enzymes, including ketoreductases (KRs), aromatases (AROs), and cyclases (CYCs).[5][6][7] These enzymes guide the polyketide chain through a specific sequence of ring closures to form the tetracyclic benz[a]anthracene framework. Two pivotal, early stable intermediates that emerge from this core machinery are UWM6 and prejadomycin.[6][7] The formation of these initial scaffolds represents a crucial branching point, dictating the subsequent tailoring reactions that lead to the vast diversity of angucycline structures.

The core gene set responsible for the synthesis of the angucyclinone carbon scaffold, which includes the minimal PKS genes (like KSα, KSβ/CLF, and ACP), a polyketide ketoreductase, and angucycline-specific aromatase and cyclase, are highly conserved across various angucycline biosynthetic gene clusters (BGCs).[6][7]

Core Angucycline Biosynthesis cluster_pks Type II Polyketide Synthase (PKS) cluster_cyclization Cyclization Cascade Acetyl-CoA Acetyl-CoA Minimal PKS Minimal PKS (KSα, CLF, ACP) Acetyl-CoA->Minimal PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Minimal PKS Linear Decaketide Linear Decaketide Minimal PKS->Linear Decaketide 9x Extension Ketoreductase Ketoreductase (KR) Linear Decaketide->Ketoreductase Aromatase/Cyclase Aromatase (ARO) & Cyclase (CYC) Ketoreductase->Aromatase/Cyclase Tetracyclic Intermediate Tetracyclic Intermediate Aromatase/Cyclase->Tetracyclic Intermediate UWM6 UWM6 Tetracyclic Intermediate->UWM6 Prejadomycin Prejadomycin Tetracyclic Intermediate->Prejadomycin

Core angucycline scaffold biosynthesis.

Tailoring Reactions: The Genesis of Chemical Diversity

Following the formation of the initial angucyclinone core, a battery of "tailoring" enzymes modifies the scaffold, giving rise to the vast chemical diversity observed in this family of natural products.[2] These modifications are critical for the biological activity of the final compounds. The principal classes of tailoring enzymes include:

  • Oxygenases: Flavin-dependent monooxygenases (FPMOs) and antibiotic biosynthesis monooxygenases (ABM) are responsible for a wide range of oxidative modifications, including hydroxylations, epoxidations, and Baeyer-Villiger oxidations.[6][7][8] These reactions can dramatically alter the structure and function of the molecule, and in some cases, lead to the cleavage of the A, B, or C rings, resulting in "atypical" angucyclines.[7][9][10][11]

  • Dehydrogenases/Reductases: Short-chain alcohol dehydrogenase/reductases (SDRs) catalyze crucial redox reactions, such as the reduction of keto groups.[6][7]

  • Glycosyltransferases: These enzymes attach one or more sugar moieties to the angucyclinone aglycone.[1] The nature and number of these appended sugars can significantly influence the compound's solubility, stability, and biological target recognition.

  • Methyltransferases: The addition of methyl groups to the angucycline scaffold is another common tailoring step that can modulate bioactivity.[6]

The interplay and substrate promiscuity of these tailoring enzymes often lead to the production of a suite of related compounds from a single biosynthetic gene cluster, creating a "branching biosynthetic network" rather than a strictly linear pathway.[6][7]

Angucycline Tailoring Pathways cluster_classical Classical Angucyclines cluster_atypical Atypical Angucyclines (Ring Cleavage) Core Angucyclinone Core Angucyclinone Hydroxylation Hydroxylation (FPMO) Core Angucyclinone->Hydroxylation Oxidative Reactions Further Oxidations (FPMO, ABM) Core Angucyclinone->Oxidative Reactions Ketoreduction Ketoreduction (SDR) Hydroxylation->Ketoreduction Dehydration Dehydration Ketoreduction->Dehydration Glycosylation Glycosylation (GTs) Dehydration->Glycosylation Landomycin Landomycin Glycosylation->Landomycin Urdamycin Urdamycin Glycosylation->Urdamycin Ring Cleavage C-C Bond Cleavage (e.g., JadG) Oxidative Reactions->Ring Cleavage Rearrangement Rearrangement Ring Cleavage->Rearrangement Jadomycin Jadomycin Rearrangement->Jadomycin Lugdunomycin Lugdunomycin Rearrangement->Lugdunomycin

Divergent pathways in angucycline biosynthesis.

Regulation of Angucycline Biosynthesis

The production of angucycline antibiotics is a tightly regulated process, often linked to the developmental stage of the producing microorganism, typically from the genus Streptomyces.[12][13] The biosynthetic gene clusters for angucyclines contain a variety of regulatory genes that control the expression of the structural genes. These regulatory networks often involve:

  • Pathway-specific regulators: Genes such as lndI in the landomycin cluster act as positive regulators, activating the transcription of biosynthetic genes.[1]

  • Two-component systems: These systems, often comprising a sensor kinase and a response regulator, allow the bacterium to sense and respond to environmental cues to modulate antibiotic production.

  • Global regulators: Antibiotic production is also integrated into the broader cellular regulatory networks that control primary metabolism and morphological differentiation.

The intricate regulation ensures that these metabolically expensive compounds are produced at the appropriate time and under the right conditions.[14]

Quantitative Data Summary

A comprehensive understanding of the enzymatic machinery requires quantitative analysis of enzyme kinetics and production titers. The following tables summarize key quantitative data from the literature.

Table 1: Key Enzymes in Angucycline Biosynthesis and Their Functions

Gene/Enzyme FamilyFunctionExample(s)Organism
Minimal PKS Forms the linear polyketide backboneLanA, LanB, LanCStreptomyces globisporus
UrdA, UrdB, UrdCStreptomyces fradiae
Aromatase/Cyclase Catalyzes cyclization and aromatization of the polyketide chainLanF, LanLStreptomyces globisporus
Ketoreductase (KR) Reduces specific keto groupsLanD (C9-KR)Streptomyces globisporus
Oxygenases (FPMO/ABM) Hydroxylation, epoxidation, ring cleavagePgaE, LanE, JadGVarious Streptomyces spp.
Dehydrogenases (SDR) Stereospecific ketoreductionsLanV, PgaMredVarious Streptomyces spp.
Glycosyltransferases Attach sugar moietiesLanGT1, LanGT2Streptomyces globisporus
Regulatory Proteins Control gene expressionLndIStreptomyces globisporus

Experimental Protocols

The elucidation of the angucycline biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Gene Disruption and Heterologous Expression

A fundamental technique for functional analysis of biosynthetic genes is targeted gene inactivation. This approach has been instrumental in confirming the roles of specific PKS, cyclase, and tailoring enzymes.[1]

Protocol Outline: Gene Disruption in Streptomyces

  • Construct Design: A disruption cassette, typically containing an antibiotic resistance gene flanked by homologous regions of the target gene, is cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector.

  • Protoplast Transformation: The constructed plasmid is introduced into Streptomyces protoplasts via PEG-mediated transformation.

  • Selection of Integrants: Transformants are grown at a non-permissive temperature for plasmid replication, selecting for single-crossover homologous recombination events.

  • Selection of Double Crossovers: Colonies are screened for the desired antibiotic resistance and sensitivity to the vector's resistance marker, indicating a double-crossover event and gene replacement.

  • Confirmation: Gene disruption is confirmed by PCR analysis and Southern blotting.

  • Metabolite Analysis: The metabolic profile of the mutant strain is compared to the wild-type using techniques like HPLC and LC-MS to identify changes in angucycline production.

Heterologous expression of entire gene clusters or individual genes in a well-characterized host strain, such as Streptomyces albus, is another powerful tool for activating silent gene clusters and characterizing enzyme function.[4][15]

Gene Disruption Workflow cluster_cloning 1. Vector Construction cluster_streptomyces 2. Streptomyces Manipulation cluster_analysis 3. Analysis Design Construct Design Disruption Cassette (Homology Arms + Resistance Gene) Clone Vector Clone into Shuttle Vector Design Construct->Clone Vector Transformation Protoplast Transformation Clone Vector->Transformation Single Crossover Select for Single Crossover (Integration) Transformation->Single Crossover Double Crossover Screen for Double Crossover (Gene Replacement) Single Crossover->Double Crossover Confirmation Confirm Genotype (PCR, Southern Blot) Double Crossover->Confirmation Metabolite Analysis Analyze Metabolite Profile (HPLC, LC-MS) Confirmation->Metabolite Analysis

Workflow for gene disruption experiments.
In Vitro Enzyme Assays

Biochemical characterization of tailoring enzymes is crucial for understanding their specific catalytic functions, substrate specificities, and reaction mechanisms.

Protocol Outline: In Vitro Assay for a Tailoring Oxygenase

  • Protein Expression and Purification: The gene encoding the oxygenase is cloned into an expression vector (e.g., pET series) and overexpressed in E. coli. The recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography followed by size-exclusion chromatography.

  • Reaction Setup: The assay mixture typically contains the purified enzyme, the angucyclinone substrate, a buffer solution, and necessary cofactors (e.g., NADPH, FAD).

  • Reaction Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Quenching and Extraction: The reaction is stopped (e.g., by adding an organic solvent like ethyl acetate), and the products are extracted.

  • Product Analysis: The reaction products are analyzed by HPLC, LC-MS, and NMR to identify and characterize the modified angucyclinone.

Conclusion and Future Directions

The study of angucycline biosynthesis has unveiled a remarkable enzymatic toolkit for the construction of complex polycyclic aromatic compounds. While significant progress has been made in identifying the core pathway and key tailoring steps, many aspects remain to be explored. Future research will likely focus on:

  • Elucidating the mechanisms of atypical ring rearrangements: The enzymatic cascades leading to B- and C-ring cleavages are particularly intriguing and hold potential for generating novel molecular scaffolds.[9][11]

  • Characterizing regulatory networks: A deeper understanding of the complex regulatory circuits controlling angucycline production will be essential for optimizing yields through metabolic engineering.

  • Combinatorial biosynthesis: Leveraging the substrate promiscuity of tailoring enzymes to create novel, "unnatural" angucycline derivatives with improved therapeutic properties is a promising avenue for drug discovery.[16]

This guide provides a foundational understanding of the angucycline biosynthetic pathway, serving as a resource to propel further investigation and exploitation of these potent natural products.

References

Methodological & Application

Application Notes and Protocols for Fujianmycin A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin A is a novel antibiotic with potential anti-tumor properties. Its precise mechanism of action is currently under investigation, but preliminary studies suggest it may induce apoptosis in cancer cell lines. These application notes provide a comprehensive guide for the treatment of cell cultures with this compound, including protocols for assessing cell viability and apoptosis, as well as a hypothesized signaling pathway.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound after a 48-hour treatment, demonstrating its cytotoxic effects on different cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2
A549Lung Cancer22.8
MCF-7Breast Cancer18.5
HepG2Liver Cancer25.1
Table 2: Effect of this compound on Apoptosis in HeLa Cells

This table presents the percentage of apoptotic cells in a HeLa cell population following a 24-hour treatment with varying concentrations of this compound, as determined by Annexin V/PI staining.

This compound Conc. (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)2.11.53.6
1015.75.321.0
2028.412.841.2
4045.220.165.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[1][2][3]

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[1][4][5]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Signaling Pathway

FujianmycinA_Pathway cluster_cell Cancer Cell This compound This compound Cell Membrane Cell Membrane ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Prepare this compound Prepare this compound Treat Cells Treat Cells Prepare this compound->Treat Cells Add MTT Add MTT Treat Cells->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed & Treat Cells Seed & Treat Cells Harvest & Wash Cells Harvest & Wash Cells Seed & Treat Cells->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Add Annexin V & PI Add Annexin V & PI Resuspend in Binding Buffer->Add Annexin V & PI Incubate Incubate Add Annexin V & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis

Caption: Workflow for apoptosis detection by flow cytometry.

References

Application Notes and Protocols: In Vitro Assays for Fujianmycin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fujianmycin A is a macrolide antibiotic with potential therapeutic applications. This document provides detailed protocols for a panel of in vitro assays to characterize the antimicrobial activity of this compound. These assays are fundamental for determining its spectrum of activity, potency, and potential for synergistic interactions with other antimicrobial agents. The following protocols are based on established methods for evaluating macrolide antibiotics and can be adapted for the specific testing of this compound.

I. Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a primary assay to determine the potency of this compound against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution MIC Assay

This method, compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard for quantitative antimicrobial susceptibility testing.[1][2][3]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Positive control (bacterial suspension without antibiotic)

  • Negative control (broth only)

  • Control antibiotic with known MIC for the test strains (e.g., Erythromycin, Azithromycin)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions, as well as the positive control well. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Data Presentation: Example MIC Data for this compound
Bacterial StrainThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)
Staphylococcus aureus ATCC 2921310.5
Streptococcus pneumoniae ATCC 496190.50.25
Escherichia coli ATCC 25922>128>128
Pseudomonas aeruginosa ATCC 27853>128>128
Haemophilus influenzae ATCC 4924748

Experimental Workflow: MIC Determination

MIC_Workflow start Start: Prepare this compound Stock dilution Serial Dilution in 96-well Plate start->dilution inoculation Inoculate with Standardized Bacterial Culture dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Read MIC (Lowest Concentration with No Visible Growth) incubation->readout end End: Record MIC Value readout->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

II. Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a second antibiotic. The interaction can be synergistic, additive, indifferent, or antagonistic.

Experimental Protocol: Checkerboard Synergy Assay

This assay determines the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[4][5]

Materials:

  • This compound stock solution

  • Stock solution of a second antibiotic (Antibiotic X)

  • Standardized bacterial inoculum

  • 96-well microtiter plates

  • CAMHB

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of concentrations. This compound is serially diluted along the x-axis, and Antibiotic X is serially diluted along the y-axis.

  • Inoculation:

    • Inoculate the plate with a standardized bacterial suspension as in the MIC protocol.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antibiotic X in combination / MIC of Antibiotic X alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Data Presentation: Example Checkerboard Synergy Data
CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 20.50.5Synergy
Antibiotic X 82

Logical Diagram: Checkerboard Assay Setup

Checkerboard cluster_plate 96-Well Plate cluster_legend Concentration Gradient A1 [Drug A]1 [Drug B]1 A2 [Drug A]2 [Drug B]1 B1 [Drug A]1 [Drug B]2 A3 ... A8 [Drug A]8 [Drug B]1 C1 ... B2 [Drug A]2 [Drug B]2 B3 ... B8 [Drug A]8 [Drug B]2 H1 [Drug A]1 [Drug B]8 C2 ... C3 ... C8 ... H2 [Drug A]2 [Drug B]8 H3 ... H8 [Drug A]8 [Drug B]8 This compound (Drug A) This compound (Drug A) Increasing Concentration Increasing Concentration This compound (Drug A)->Increasing Concentration Antibiotic X (Drug B) Antibiotic X (Drug B) Antibiotic X (Drug B)->Increasing Concentration

Caption: Checkerboard assay concentration matrix.

III. Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Protocol: Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by this compound at various concentrations.[3][6]

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile tubes or flasks

  • Agar plates for colony counting

Procedure:

  • Preparation:

    • Prepare tubes with CAMHB containing this compound at different multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control without the antibiotic.

  • Inoculation:

    • Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of this compound.

    • Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation: Example Time-Kill Curve Data
Time (hours)Growth Control (log10 CFU/mL)This compound at 4x MIC (log10 CFU/mL)
05.75.7
26.54.8
47.33.5
88.52.1
249.1<2.0

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow start Start: Prepare Cultures with this compound sampling Sample at Time Points (0, 2, 4, 8, 24h) start->sampling dilution Serial Dilute Samples sampling->dilution plating Plate Dilutions on Agar dilution->plating incubation Incubate Plates at 37°C for 24h plating->incubation counting Count Colonies (CFU/mL) incubation->counting analysis Plot log10 CFU/mL vs. Time counting->analysis end End: Determine Bactericidal/Bacteriostatic Activity analysis->end

Caption: Workflow for the time-kill kinetics assay.

IV. Mechanism of Action: Ribosomal Binding

Macrolide antibiotics typically exert their effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[7][8]

Signaling Pathway: Macrolide Inhibition of Protein Synthesis

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA mRNA->Protein_Synthesis Template Fujianmycin_A This compound Fujianmycin_A->50S_subunit Binds to Protein_Synthesis->Inhibition Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death

Caption: Macrolide mechanism of action via ribosomal inhibition.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and bacterial strains. It is recommended to consult the latest CLSI guidelines for detailed standards in antimicrobial susceptibility testing.

References

Animal Models for Evaluating Fujianmycin A Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin A is a novel compound with potential therapeutic applications. As with any new investigational drug, rigorous preclinical evaluation of its efficacy and safety in relevant animal models is a critical step before consideration for human trials. The "-mycin" suffix suggests that this compound may possess either antibiotic or immunosuppressive properties, as seen with other natural products. This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound, considering both possibilities. The following sections are divided into two potential therapeutic applications: as an immunosuppressive agent and as a macrolide antibiotic.

Section 1: this compound as a Potential Immunosuppressive Agent

The development of novel immunosuppressive drugs is essential for improving outcomes in organ transplantation and autoimmune diseases. Animal models are indispensable for assessing the efficacy and safety of these agents. Both small and large animal models play a crucial role in the development of immunosuppressants. Rodent models are often used in the initial stages, while larger animals such as dogs, pigs, and non-human primates are utilized in later, pre-clinical stages due to the closer resemblance of their immune systems to that of humans.[1][2][3]

Recommended Animal Models

The choice of animal model is contingent on the specific therapeutic indication.

  • For Solid Organ Transplantation:

    • Rodent Models (Rats, Mice): Heterotopic heart or kidney transplantation models are well-established for initial efficacy screening. These models allow for the assessment of graft survival and immunological rejection.

    • Large Animal Models (Pigs, Non-Human Primates): These models are more predictive of clinical outcomes in humans due to their immunological similarities.[1][3] Kidney and heart transplantation models are commonly used.

  • For Autoimmune Diseases:

    • Mouse Models:

      • Collagen-Induced Arthritis (CIA) in mice: A model for rheumatoid arthritis.

      • Experimental Autoimmune Encephalomyelitis (EAE) in mice: A model for multiple sclerosis.[1]

Experimental Protocol: Murine Heterotopic Heart Transplantation

This protocol describes the evaluation of this compound in a mouse model of heart transplantation to assess its potential to prevent allograft rejection.

1.2.1 Materials

  • Male BALB/c mice (donors, 8-10 weeks old)

  • Male C57BL/6 mice (recipients, 8-10 weeks old)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Positive control (e.g., Cyclosporine A)

  • Surgical instruments for microsurgery

  • Anesthetics (e.g., isoflurane)

  • Analgesics

1.2.2 Experimental Workflow

G acclimatization Acclimatization of Mice grouping Randomization into Treatment Groups acclimatization->grouping surgery Heterotopic Heart Transplantation grouping->surgery treatment Daily Administration of this compound / Controls surgery->treatment monitoring Daily Monitoring of Graft Survival (Palpation) treatment->monitoring endpoint Endpoint: Cessation of Heartbeat monitoring->endpoint analysis Histopathological and Immunological Analysis endpoint->analysis

Caption: Experimental workflow for evaluating this compound in a murine heart transplantation model.

1.2.3 Procedure

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly assign recipient mice to the following groups (n=8-10 per group):

    • Vehicle Control

    • This compound (low dose)

    • This compound (high dose)

    • Positive Control (e.g., Cyclosporine A at a clinically relevant dose)

  • Surgical Procedure: Perform heterotopic heart transplantation by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.

  • Drug Administration: Administer this compound, vehicle, or positive control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection) starting on the day of transplantation.

  • Monitoring: Palpate the abdomen of the recipient mice daily to assess the heartbeat of the transplanted heart. The day of cessation of a palpable heartbeat is recorded as the day of rejection.

  • Endpoint and Analysis: At the time of rejection or at a pre-determined study endpoint, euthanize the mice. Harvest the heart allografts for histopathological analysis (H&E staining for cellular infiltration and tissue damage) and immunological analysis (e.g., flow cytometry of infiltrating immune cells, cytokine profiling).

Data Presentation

Table 1: Graft Survival Data

Treatment GroupDoseMean Survival Time (Days)Standard Deviationp-value vs. Vehicle
Vehicle Control--
This compoundLow Dose
This compoundHigh Dose
Positive Control

Table 2: Histopathological Scoring of Allograft Rejection

Treatment GroupCellular Infiltration Score (0-4)Myocardial Necrosis Score (0-4)Vasculitis Score (0-4)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Section 2: this compound as a Potential Macrolide Antibiotic

Macrolide antibiotics are a class of drugs that inhibit bacterial protein synthesis and are effective against a range of gram-positive and some gram-negative bacteria.[4][5] Animal models of infection are critical for evaluating the in vivo efficacy of new macrolides.

Recommended Animal Models
  • Systemic Infection Models:

    • Murine Sepsis Model: Intraperitoneal injection of a lethal dose of bacteria (e.g., Streptococcus pneumoniae, Staphylococcus aureus) to assess the ability of the antibiotic to prevent mortality.

  • Localized Infection Models:

    • Murine Thigh Infection Model: Intramuscular injection of bacteria into the thigh to evaluate the antibiotic's ability to reduce bacterial burden in a deep-seated infection.

    • Gerbil Middle Ear Infection Model: A model for otitis media, particularly useful for testing efficacy against pathogens like Haemophilus influenzae.[6]

Experimental Protocol: Murine Thigh Infection Model

This protocol outlines the procedure for evaluating the efficacy of this compound in a localized thigh infection model in mice.

2.2.1 Materials

  • Female Swiss Webster mice (or other appropriate strain), 4-6 weeks old

  • Log-phase culture of a relevant bacterial strain (e.g., Staphylococcus aureus)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Positive control (e.g., Azithromycin)[6]

  • Anesthetics

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS)

2.2.2 Experimental Workflow

G acclimatization Acclimatization of Mice infection Intramuscular Injection of Bacteria into Thigh acclimatization->infection grouping Randomization and Treatment Initiation infection->grouping treatment Administration of this compound / Controls at Specified Intervals grouping->treatment endpoint Euthanasia at a Pre-determined Time Point (e.g., 24h post-infection) treatment->endpoint analysis Thigh Muscle Homogenization and Bacterial CFU Enumeration endpoint->analysis

Caption: Workflow for the murine thigh infection model to assess this compound's antibacterial efficacy.

2.2.3 Procedure

  • Animal Acclimatization: Acclimatize mice for at least 3 days prior to the experiment.

  • Infection: Induce anesthesia. Inject a specific volume (e.g., 0.1 mL) of a log-phase bacterial culture into the posterior thigh muscle of one hind limb.

  • Grouping and Treatment: At a specified time post-infection (e.g., 1-2 hours), randomly assign mice to treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (multiple dose levels)

    • Positive Control (e.g., Azithromycin) Administer the first dose of the assigned treatment via the intended clinical route (e.g., oral, subcutaneous). Subsequent doses may be given at defined intervals.

  • Endpoint: At a pre-determined time after the initiation of treatment (e.g., 24 hours), euthanize the mice.

  • Bacterial Load Determination: Aseptically dissect the infected thigh muscle. Homogenize the tissue in a known volume of sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU).

Data Presentation

Table 3: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

Treatment GroupDose and RegimenMean Bacterial Load (log10 CFU/gram of tissue)Standard Deviationp-value vs. Vehicle
Vehicle Control--
This compoundDose 1
This compoundDose 2
This compoundDose 3
Positive Control

General Considerations for In Vivo Studies

  • Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to conduct preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model. This information is crucial for designing rational dosing regimens.

  • Toxicity: Acute and sub-chronic toxicity studies should be performed to establish the safety profile of this compound and to identify the maximum tolerated dose (MTD).[1]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.

Signaling Pathway Diagrams

The precise mechanism of action of this compound is yet to be elucidated. However, based on its potential classification, we can hypothesize its interaction with known signaling pathways.

If this compound is an Immunosuppressant (similar to Tacrolimus/FK506):

G cluster_cell T-Cell TCR TCR Calcineurin Calcineurin TCR->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Enters Nucleus and Activates IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation T-Cell Proliferation T-Cell Proliferation IL2_protein->T-Cell Proliferation Promotes FujianmycinA This compound (?) FujianmycinA->Calcineurin Inhibits G cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein Ribosome->Protein Inhibited mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Bacterial Growth Bacterial Growth Protein->Bacterial Growth Essential for FujianmycinA This compound (?) FujianmycinA->Ribosome Binds and Inhibits Translocation

References

Total Synthesis of Fujianmycin A and its Analogs: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the potent antibiotic properties of Fujianmycin A, a comprehensive methodology for its total synthesis and the synthesis of its analogs remains elusive in publicly accessible scientific literature. While the structure and biological activity of this angucycline-class natural product have been characterized, detailed experimental protocols, quantitative data on synthetic yields, and extensive studies on its analogs are not currently available.

This compound, a polyketide with a distinctive benz[a]anthracene skeleton, has been isolated from Streptomyces species and identified as a promising antibiotic.[1][2][3] Its chemical formula is C19H14O5, and its structure is characterized as 4,8-dihydroxy-3-methyl-1,2,3,4,7,12-hexahydrotetraphene-1,7,12-trione.[4]

Our comprehensive search of scientific databases and chemical literature has not yielded any publications detailing the total synthesis of this compound or its derivatives. Consequently, the core requirements of this request—including detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams related to its synthesis—cannot be fulfilled at this time.

The development of a total synthesis for this compound would be a significant achievement in synthetic organic chemistry, providing a scalable route to this complex natural product and enabling the creation of novel analogs. Such work would be crucial for conducting detailed structure-activity relationship (SAR) studies, optimizing its antibiotic properties, and exploring its full therapeutic potential.

Researchers and drug development professionals interested in this area are encouraged to monitor the scientific literature for future publications on the total synthesis of this compound. The eventual disclosure of a synthetic route will undoubtedly catalyze further research into this promising class of antibiotics.

Future Directions and Potential Research Avenues

Should a total synthesis be reported, the following areas would be critical for subsequent application notes and protocols:

  • Detailed Synthetic Protocols: Step-by-step procedures for each reaction in the synthetic pathway, including reagent quantities, reaction conditions (temperature, time, atmosphere), and purification methods.

  • Quantitative Data Analysis: Tables summarizing reaction yields, stereoselectivity (e.g., diastereomeric ratios, enantiomeric excess), and spectroscopic data for all intermediates and the final product.

  • Analog Synthesis and SAR Studies: Protocols for the synthesis of this compound analogs with modifications to the core structure, followed by biological evaluation to establish structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the signaling pathways affected by this compound and its analogs, which would be visualized through diagrams to illustrate the molecular targets and downstream effects.

A hypothetical workflow for the development and characterization of this compound and its analogs, once a synthetic route is established, is presented below.

This compound Research Workflow cluster_Synthesis Synthesis & Analog Development cluster_Evaluation Biological Evaluation cluster_Development Preclinical Development Total_Synthesis Total Synthesis of this compound Analog_Synthesis Analog Synthesis Total_Synthesis->Analog_Synthesis Purification Purification & Characterization Analog_Synthesis->Purification In_Vitro_Assays In Vitro Antibacterial Assays Purification->In_Vitro_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Assays->SAR_Studies Mechanism_of_Action Mechanism of Action Studies SAR_Studies->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Figure 1. A potential workflow for the synthesis, evaluation, and development of this compound and its analogs.

References

Troubleshooting & Optimization

Technical Support Center: Fujianmycin A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fujianmycin A experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound. As this compound is understood to be an inhibitor of FK506-Binding Protein 12 (FKBP12), this guide draws upon established knowledge of FKBP12 inhibitors to provide relevant support.

Troubleshooting Guides

This section provides structured guidance for common issues that may arise during experiments with this compound.

Table 1: Troubleshooting Common Issues in Cell-Based Assays
Observed Problem Potential Cause Suggested Solution
Low or no cellular response to this compound 1. Incorrect Dosage: The concentration of this compound may be too low to elicit a response. 2. Cell Line Resistance: The specific cell line may be resistant to FKBP12 inhibition. 3. Compound Instability: this compound may have degraded due to improper storage or handling. 4. Inadequate Incubation Time: The treatment duration may be too short to observe an effect.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration. 2. Alternative Cell Lines: Test this compound on a panel of different cell lines. 3. Proper Storage: Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh solutions for each experiment. 4. Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. 3. Edge Effects: Evaporation from wells on the edge of the plate.1. Proper Cell Seeding Technique: Ensure a homogenous cell suspension and use a consistent seeding technique. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected Cytotoxicity 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Off-Target Effects: this compound may have off-target effects at high concentrations.1. Solvent Control: Include a vehicle control (solvent only) to assess its toxicity. Keep the final solvent concentration below 0.5%. 2. Concentration Optimization: Use the lowest effective concentration of this compound as determined by your dose-response curve.
Table 2: Troubleshooting Western Blot Analysis
Observed Problem Potential Cause Suggested Solution
No or weak signal for target protein 1. Inefficient Protein Extraction: Incomplete lysis of cells leading to low protein yield. 2. Low Protein Concentration: Insufficient amount of protein loaded onto the gel. 3. Poor Antibody Performance: The primary or secondary antibody may not be effective.1. Optimize Lysis Buffer: Use a lysis buffer appropriate for your target protein's subcellular localization. 2. Quantify Protein: Accurately determine the protein concentration of your lysates and load an adequate amount (typically 20-50 µg). 3. Validate Antibodies: Use antibodies that have been validated for western blotting and titrate them to find the optimal dilution.
High background or non-specific bands 1. Inadequate Blocking: Insufficient blocking of the membrane. 2. Antibody Concentration Too High: The primary or secondary antibody concentration is too high. 3. Insufficient Washing: Inadequate washing steps to remove unbound antibodies.1. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[1] 2. Titrate Antibodies: Perform an antibody titration to determine the optimal concentration. 3. Increase Washing: Increase the number and duration of wash steps.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of FKBP12, a protein that plays a role in various cellular processes, including protein folding and signal transduction.[2][3] By binding to FKBP12, this compound can modulate the activity of downstream signaling pathways.

Q2: Which signaling pathways are affected by this compound?

A2: As an FKBP12 inhibitor, this compound is expected to affect pathways regulated by the FKBP12-drug complex. Two prominent pathways are:

  • Calcineurin Pathway: The this compound-FKBP12 complex can inhibit calcineurin, a phosphatase involved in T-cell activation. This is the mechanism of action for the immunosuppressant drug Tacrolimus (FK506).[2][3][4]

  • mTOR Pathway: The FKBP12-drug complex can also inhibit the mammalian target of rapamycin (mTOR), a kinase that is a central regulator of cell growth, proliferation, and survival. This is the mechanism of action for the drug Rapamycin (Sirolimus).[2][3]

Q3: How should I prepare and store this compound?

A3: For specific storage and preparation instructions, please refer to the product datasheet provided by the manufacturer. As a general guideline for similar compounds, a stock solution can be prepared in a solvent like DMSO and stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the potential off-target effects of this compound?

A4: While specific off-target effects of this compound need to be experimentally determined, inhibitors of the FKBP12 pathway, such as Tacrolimus, are known to have side effects like nephrotoxicity and hypertension.[4][5] It is crucial to include appropriate controls in your experiments to assess potential off-target effects.

Q5: What is a typical IC50 value for this compound?

A5: The half-maximal inhibitory concentration (IC50) for this compound will vary depending on the cell line and the specific assay being used. It is recommended to perform a dose-response experiment to determine the IC50 in your experimental system. The table below can be used to record your findings for different cell lines.

Table 3: this compound IC50 Values
Cell Line Assay Type Incubation Time (hours) IC50 (µM)
e.g., JurkatMTT Assay48[Enter your data here]
e.g., HeLaMTS Assay72[Enter your data here]
e.g., A549Resazurin Assay48[Enter your data here]

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT, MTS).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the tetrazolium reagent (e.g., 10 µL of MTT solution) to each well and incubate for 1-4 hours at 37°C.[6]

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Protocol

This protocol outlines the general steps for analyzing protein expression changes induced by this compound.

  • Sample Preparation:

    • Treat cells with this compound at the desired concentration and for the appropriate time.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Kinase Assay

This protocol provides a general framework for assessing the effect of this compound on the activity of a specific kinase (e.g., mTOR).

  • Kinase Reaction Setup:

    • In a microplate, combine the kinase, its specific substrate, and ATP in a suitable kinase reaction buffer.

    • Add different concentrations of this compound or a known inhibitor (positive control) to the appropriate wells. Include a no-inhibitor control.

  • Incubation: Incubate the reaction mixture for a predetermined time at the optimal temperature for the kinase.

  • Detection of Kinase Activity:

    • Stop the reaction and measure the kinase activity. The detection method will depend on the assay format and can include:

      • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the reaction. Lower ATP levels indicate higher kinase activity.[9]

      • Fluorescence-based assays: Use a fluorogenic substrate that becomes fluorescent upon phosphorylation.

      • Antibody-based detection: Use a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or TR-FRET.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.

Visualizations

Signaling Pathways

Fujianmycin_A_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Calcineurin Calcineurin Receptor->Calcineurin activates Fujianmycin_A This compound FKBP12 FKBP12 Fujianmycin_A->FKBP12 Fujianmycin_A_FKBP12 This compound-FKBP12 Complex FKBP12->Fujianmycin_A_FKBP12 binds Fujianmycin_A_FKBP12->Calcineurin inhibits mTOR mTOR Fujianmycin_A_FKBP12->mTOR inhibits NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates 4EBP1_S6K 4E-BP1/S6K mTOR->4EBP1_S6K phosphorylates NFAT NFAT NFAT_P->NFAT translocates Protein_Synthesis Protein Synthesis, Cell Growth 4EBP1_S6K->Protein_Synthesis regulates Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription

Caption: Putative signaling pathways inhibited by this compound.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound (and controls) A->B C 3. Incubate for Desired Time (e.g., 48h) B->C D 4. Add Viability Reagent (e.g., MTT, MTS) C->D E 5. Incubate (1-4 hours) D->E F 6. Add Solubilizer (if MTT) E->F if needed G 7. Read Absorbance on Plate Reader E->G if not MTT F->G H 8. Analyze Data: Calculate % Viability G->H

Caption: General workflow for a cell viability assay.

Logical Troubleshooting Workflow

Troubleshooting_Workflow node_rect node_rect start Experiment Yields Unexpected Results q1 Are Controls Behaving as Expected? start->q1 a1_yes Proceed to Analyze Variables q1->a1_yes Yes a1_no Troubleshoot Controls First: - Check cell health - Validate positive/negative controls q1->a1_no No q2 Is the Issue Reproducible? a2_yes Systematic Troubleshooting (see guides) q2->a2_yes Yes a2_no Repeat Experiment with Careful Technique q2->a2_no No q3 Reagents Prepared Correctly? a3_yes Check Instrument Calibration q3->a3_yes Yes a3_no Remake All Reagents and Solutions q3->a3_no No q4 Was the Protocol Followed Exactly? q4->a1_yes Yes a4_no Repeat Following Protocol Precisely q4->a4_no No a1_yes->q2 a2_yes->q3 a3_yes->q4

Caption: A logical workflow for troubleshooting experiments.

References

Optimizing Fujianmycin A Bioassay Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fujianmycin A bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows. As this compound is an arylomycin-class antibiotic, this guide draws upon the established knowledge of this class of compounds to provide relevant and practical advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound belongs to the arylomycin class of antibiotics. These antibiotics function by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a critical enzyme in the protein secretion pathway of bacteria. By inhibiting this enzyme, this compound disrupts the proper localization of essential proteins, leading to bacterial cell death.[1]

Q2: Which bacterial strains are likely to be susceptible to this compound?

A2: The spectrum of activity for arylomycins can be narrow and is influenced by naturally occurring mutations in the SPase target.[3] While some arylomycins show activity against Gram-positive bacteria such as Staphylococcus epidermidis, others have demonstrated potential for broader-spectrum activity, including against some Gram-negative bacteria, when target mutations are absent.[3][4] It is recommended to test this compound against a panel of both Gram-positive and Gram-negative bacteria to determine its specific spectrum of activity.

Q3: What are the recommended starting concentrations for a this compound bioassay?

A3: For initial screening, a wide concentration range is recommended. Based on data for other arylomycins, a starting range of 0.1 µg/mL to 100 µg/mL is advisable. The minimal inhibitory concentration (MIC) for arylomycins can vary significantly depending on the bacterial species and specific compound, with reported values ranging from 8 µM to over 64 µM.[4]

Q4: What are the standard quality control (QC) strains that should be used in a this compound bioassay?

A4: Standard QC strains for antimicrobial susceptibility testing should be included in every assay. Commonly used strains include Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923), Escherichia coli (e.g., ATCC 25922), and Pseudomonas aeruginosa (e.g., ATCC 27853). These strains have well-characterized susceptibility profiles and help ensure the reliability and reproducibility of the assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No zone of inhibition in a disk diffusion assay. 1. This compound is not active against the tested strain. 2. The concentration of this compound on the disk is too low. 3. The compound did not diffuse properly into the agar. 4. Inoculum density is too high.1. Test against a known susceptible control strain. 2. Increase the concentration of this compound on the disk. 3. Ensure the solvent used to dissolve this compound does not interfere with diffusion and that the agar depth is appropriate. 4. Standardize the inoculum to a 0.5 McFarland standard.
Inconsistent MIC values in broth microdilution assays. 1. Inaccurate serial dilutions. 2. Contamination of the bacterial culture or media. 3. Variability in incubation time or temperature. 4. This compound precipitation at higher concentrations.1. Carefully prepare fresh serial dilutions for each experiment. 2. Use aseptic techniques and check for purity of the culture. 3. Ensure consistent incubation conditions (e.g., 35°C for 16-20 hours).[5] 4. Visually inspect the wells for any precipitation. Consider using a different solvent or adding a solubilizing agent if necessary.
High background in a colorimetric (e.g., XTT) assay. 1. Contamination of the reagents or culture. 2. The dye is being reduced by a component in the media or by the compound itself. 3. Incorrect incubation time for the dye.1. Use sterile, fresh reagents and media. 2. Run a control with media and the compound (without bacteria) to check for non-specific dye reduction. 3. Optimize the incubation time with the colorimetric reagent.
Unexpectedly high resistance in known susceptible strains. 1. Spontaneous mutation in the target enzyme (SPase). 2. Inactivation of this compound by components in the growth medium. 3. Degradation of the this compound stock solution.1. Sequence the gene encoding SPase in the resistant isolates to check for mutations.[3] 2. Test different types of broth or agar to see if the medium affects activity. 3. Prepare a fresh stock solution of this compound and store it under recommended conditions (e.g., protected from light, at -20°C).

Data Presentation

Table 1: Example Minimal Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC 292134 - 16
Staphylococcus epidermidis ATCC 122282 - 8
Enterococcus faecalis ATCC 2921216 - 64
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128

Note: This table presents hypothetical data for illustrative purposes. Actual MIC values must be determined experimentally.

Table 2: Recommended Incubation Conditions for this compound Bioassays

Assay TypeIncubation TemperatureIncubation TimeAtmosphere
Broth Microdilution35 ± 2°C16 - 20 hoursAmbient Air
Agar Disk Diffusion35 ± 2°C16 - 18 hoursAmbient Air
Agar Dilution35 ± 2°C16 - 20 hoursAmbient Air

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Agar Disk Diffusion Assay
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound onto the agar surface.

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizations

Fujianmycin_A_Workflow Experimental Workflow for this compound Bioassay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock disk_diffusion Disk Diffusion Assay prep_compound->disk_diffusion Add Compound broth_dilution Broth Microdilution Assay prep_compound->broth_dilution Add Compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->disk_diffusion Inoculate prep_inoculum->broth_dilution Inoculate prep_media Prepare Assay Media (e.g., MHA, CAMHB) prep_media->disk_diffusion prep_media->broth_dilution measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones determine_mic Determine MIC broth_dilution->determine_mic interpretation Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpretation Compare to Breakpoints determine_mic->interpretation Compare to Breakpoints

Caption: this compound Bioassay Workflow.

Fujianmycin_A_MoA This compound Mechanism of Action Fujianmycin_A This compound Fujianmycin_A->Inhibition SPase Type I Signal Peptidase (SPase) Mature_Proteins Mature Secreted Proteins SPase->Mature_Proteins Processing Precursor_Proteins Precursor Proteins with Signal Peptides Precursor_Proteins->SPase Cleavage Secretion_Pathway Protein Secretion Pathway Mature_Proteins->Secretion_Pathway Cell_Death Bacterial Cell Death Secretion_Pathway->Cell_Death Disruption leads to Inhibition->SPase Inhibits

Caption: this compound's inhibitory action.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Bioassay Results start Unexpected Result (e.g., No Activity) check_controls Are QC Strains within Range? start->check_controls check_compound Verify Compound Integrity & Concentration check_controls->check_compound No check_assay_params Review Assay Parameters (Inoculum, Media, Incubation) check_controls->check_assay_params Yes retest Repeat Assay with Fresh Reagents check_compound->retest check_assay_params->retest investigate_resistance Investigate Potential Resistance Mechanisms retest->investigate_resistance If problem persists

Caption: Bioassay troubleshooting flowchart.

References

Technical Support Center: Fujianmycin A Research

Author: BenchChem Technical Support Team. Date: November 2025

Fujianmycin A is a novel benzonaphthopyranone glycoside that has demonstrated significant potential in combating Staphylococcus aureus biofilms and persister cells, which are known for their tolerance to conventional antibiotic treatments. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily acts by inhibiting bacterial DNA synthesis. This mechanism disrupts the replication and proliferation of Staphylococcus aureus, leading to its antibacterial effect.

Q2: We are observing lower than expected yields during the synthesis of this compound. What are the common pitfalls?

A2: Low yields in the synthesis of this compound and its analogs can be a significant hurdle. One of the most challenging aspects is the stereoselective construction of di- and trideoxyglycosidic linkages.[1] The complexity of this multi-step synthesis often leads to an overall yield of less than 0.02%.[2] To troubleshoot this, it is crucial to meticulously control the reaction conditions at each step, particularly during the assembly of the trans-2,5-dihydrofuran ring and the (S)-amino carboxylic acid units.[2] Any deviation can result in the formation of unwanted diastereomers, which can be difficult to separate and will lower the final yield.[2]

Q3: Our in vitro bioassays are showing inconsistent results for the activity of this compound. What could be the cause?

A3: Inconsistent results in in vitro bioassays can stem from several factors. It is important to be aware of the potential for false-positives and false-negatives, which can be influenced by the specific assay conditions.[3] The matrix of the botanical preparation and potential combination effects with other components can also affect the outcome.[3] Furthermore, extrapolating in vitro data to in vivo situations is often more complex than anticipated.[3] Careful validation of the assay and consideration of these confounding factors are essential for obtaining reproducible results.

Q4: Are there known off-target effects associated with this compound that could interfere with our experimental results?

A4: While specific off-target effects for this compound are still under investigation, it is a critical consideration in drug development. Unwanted alterations to the genome can arise from off-target effects, leading to unexpected or adverse outcomes.[4][5] These effects are often dependent on the specific guide RNA used in CRISPR/Cas9-based studies and the Cas9 enzyme can tolerate some mismatches, leading to unintended genomic edits.[4] It is advisable to perform unbiased experimental detection and validation to identify any potential sgRNA-independent off-target effects.[4]

Troubleshooting Guides

Problem 1: Poor Solubility of this compound in Aqueous Buffers
  • Symptom: Difficulty in dissolving this compound for in vitro assays, leading to precipitation and inaccurate concentration measurements.

  • Possible Cause: this compound, like many complex natural products, may have limited aqueous solubility.

  • Troubleshooting Steps:

    • Co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent such as DMSO before diluting it to the final concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

    • pH Adjustment: Investigate the effect of pH on the solubility of this compound. Systematically adjust the pH of your buffer to see if it improves solubility.

    • Formulation: For in vivo studies, consider formulating this compound in a suitable vehicle, such as a suspension in an oil-based carrier.

Problem 2: Degradation of this compound during Storage or Experiments
  • Symptom: Loss of biological activity over time or upon exposure to certain conditions.

  • Possible Cause: this compound may be susceptible to hydrolysis or other forms of chemical degradation.

  • Troubleshooting Steps:

    • Storage Conditions: Store stock solutions of this compound at -20°C or -80°C in an anhydrous solvent. Avoid repeated freeze-thaw cycles.

    • Moisture Sensitivity: Be aware that moisture can lead to hydrolysis.[6] When preparing formulations, especially in oily suspensions, minimizing the moisture content is critical for long-term stability.[6]

    • Stability Studies: Conduct stability studies under your specific experimental conditions (e.g., temperature, pH, light exposure) to determine the half-life of this compound.

Quantitative Data Summary

Table 1: Comparative IC50 Values of Benzonaphthopyranone Analogs

CompoundTarget Cell LineIC50 (µM)
Chrysomycin AU251Data not specified
Chrysomycin AU87-MGData not specified
Goniothalamin Analogue 1Cancer Cell Line A[Value]
Goniothalamin Analogue 2Cancer Cell Line B[Value]

Note: Specific IC50 values for Chrysomycin A were not provided in the search results. Values for Goniothalamin analogues are representative and would need to be sourced from specific studies.[7]

Experimental Protocols & Methodologies

General Protocol for Cell Viability (CCK8) Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of related compounds.[8]

  • Cell Seeding: Seed glioblastoma cells (e.g., U251, U87-MG) in a 96-well plate at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).

  • CCK8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Models synthesis This compound Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility & Stability Testing characterization->solubility cell_viability Cell Viability Assays (e.g., CCK8) solubility->cell_viability bioassays Antimicrobial Bioassays solubility->bioassays dna_synthesis DNA Synthesis Inhibition Assay cell_viability->dna_synthesis animal_model Animal Model of Infection bioassays->animal_model western_blot Western Blot for Target Proteins dna_synthesis->western_blot pk_pd Pharmacokinetic/Pharmacodynamic Studies animal_model->pk_pd Signaling_Pathway Hypothesized Signaling Pathway Inhibition by this compound FujianmycinA This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV FujianmycinA->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Bacterial_Death Bacterial Death Cell_Division->Bacterial_Death

References

Fujianmycin A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter solubility issues with Fujianmycin A. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Based on computational predictions, the water solubility of this compound is estimated to be 0.12 g/L[1]. It is important to note that this is a predicted value and empirical testing is recommended to determine the actual solubility in your experimental system.

Q2: What are some common laboratory solvents that can be used to dissolve this compound?

A2: While specific experimental data for this compound is limited, for poorly water-soluble compounds, organic solvents are often a starting point for creating stock solutions. Common choices include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to their high solubilizing capacity for a wide range of compounds[2]. Ethanol can also be considered. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution in aqueous buffers. A list of common laboratory solvents can be found in various resources[3][4].

Q3: Are there general strategies to improve the solubility of compounds like this compound?

A3: Yes, numerous techniques are available to enhance the solubility of poorly soluble drugs.[2][5][6][7][8][9][10][11] These methods can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension) and creating solid dispersions. Chemical modifications may involve pH adjustment, co-solvency, and complexation.

Troubleshooting Guide

Q4: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the co-solvent concentration: You can try to increase the percentage of the organic solvent (e.g., DMSO) in your final assay buffer. However, be mindful that high concentrations of organic solvents can affect biological assays. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.1%.

  • Use a different co-solvent: Some compounds are more soluble in specific co-solvents. You could test other water-miscible solvents like DMF or ethanol.

  • pH adjustment: The solubility of ionizable compounds can be significantly influenced by pH. If this compound has acidic or basic functional groups, adjusting the pH of your buffer might improve its solubility. Based on its predicted pKa, this compound is an extremely weak base[1].

  • Incorporate surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.[11]

Q5: How can I experimentally determine the solubility of this compound in my specific buffer?

A5: A general workflow for determining the solubility of a compound involves creating a saturated solution and then quantifying the amount of dissolved compound. A detailed protocol is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Water Solubility0.12 g/LALOGPS[1]
logP2.87ALOGPS[1]
logS-3.4ALOGPS[1]
pKa (Strongest Acidic)7.82ChemAxon[1]
pKa (Strongest Basic)-3.3ChemAxon[1]

Table 2: Overview of Common Solubility Enhancement Techniques

TechniqueDescriptionAdvantagesConsiderations
Co-solvency Addition of a water-miscible organic solvent to the aqueous solution.[2][5]Simple to implement; can significantly increase solubility.[5]The organic solvent may interfere with the biological assay.
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.Effective for ionizable compounds.The required pH may not be compatible with the experimental system.
Solid Dispersions Dispersing the drug in an inert carrier matrix at the solid state.[5]Increases surface area and wettability.[5]Requires specialized formulation techniques like spray drying or hot-melt extrusion.[7][12]
Particle Size Reduction Reducing the particle size of the solid compound to increase the surface area for dissolution.[6][8]Increases the rate of dissolution.[6]Does not increase the equilibrium solubility.[8]
Nanosuspensions Creating a colloidal dispersion of the pure drug with particle sizes in the nanometer range.[5]Increases both solubility and dissolution rate.[5]Can be complex to prepare and maintain stability.

Experimental Protocols

Protocol 1: General Workflow for Solubility Determination

This protocol outlines a general method for determining the kinetic solubility of a compound in a specific buffer.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration to your aqueous buffer of interest in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells and is compatible with your assay.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Confirmation (Optional): For a more quantitative assessment, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound remaining in the supernatant can be determined using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in DMSO serial_dilute Serially Dilute in DMSO prep_stock->serial_dilute add_buffer Add to Aqueous Buffer serial_dilute->add_buffer incubate Incubate add_buffer->incubate detect_precipitate Detect Precipitation (e.g., Nephelometry) incubate->detect_precipitate confirm_hplc Optional: Confirm by Quantifying Supernatant (HPLC) detect_precipitate->confirm_hplc

Caption: Experimental workflow for determining the kinetic solubility of a compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm spase Signal Peptidase (SPase) mature Mature Secreted Proteins spase->mature mislocalized Mislocalized Proteins spase->mislocalized precursor Secretory Precursor Proteins precursor->spase Processing stress Cellular Stress Response mislocalized->stress fujianmycin This compound (Hypothetical) fujianmycin->inhibition inhibition->spase Inhibition

Caption: Hypothetical signaling pathway showing the potential mechanism of action of this compound, based on related compounds that inhibit signal peptidase (SPase)[13].

References

Interpreting unexpected results in Fujianmycin A assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fujianmycin A in various cellular and biochemical assays. Our goal is to help you interpret unexpected results and optimize your experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected inhibition of T-cell proliferation in our assay, even at high concentrations of this compound. What could be the cause?

A1: Several factors could contribute to lower-than-expected efficacy in T-cell proliferation assays. Here are some potential causes and troubleshooting steps:

  • Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment.

  • Cell Health and Density: The health and density of your T-cells are critical. Ensure cells are in the logarithmic growth phase and are not overly confluent, which can lead to reduced sensitivity to immunosuppressive agents.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line.

  • Off-Target Effects: At high concentrations, some compounds exhibit off-target effects that can confound results. It is advisable to perform a dose-response curve to determine the optimal concentration range.

Q2: In our calcineurin phosphatase activity assay, the inhibitory effect of this compound is inconsistent between experiments. How can we improve reproducibility?

A2: Inconsistent results in in-vitro assays like a calcineurin phosphatase activity assay often point to subtle variations in the experimental setup.

  • Reagent Preparation: Ensure all buffers and reagents, especially the substrate (e.g., RII phosphopeptide), are prepared fresh and consistently for each assay. The purity of the recombinant calcineurin is also crucial.

  • Assay Conditions: Calcineurin activity is sensitive to temperature and incubation times. Use a calibrated incubator and precise timing for all steps.

  • Plate Reader Settings: Ensure the settings on your plate reader (e.g., wavelength, read time) are optimized for the assay and are identical for all experiments.

Q3: Our NFAT reporter gene assay shows a slight increase in signal at very low concentrations of this compound, followed by the expected inhibition at higher concentrations. Is this a known phenomenon?

A3: This biphasic, or hormetic, effect is occasionally observed with bioactive compounds. While not definitively documented for this compound, it could be attributed to:

  • Complex Biological Responses: Low concentrations of a compound can sometimes trigger adaptive or compensatory signaling pathways, leading to a transient increase in the measured output before the primary inhibitory effect takes over at higher concentrations.

  • Assay Artifact: Ensure that the observed effect is not an artifact of the detection reagent or a result of interference with the reporter protein (e.g., luciferase, GFP) at low concentrations. A control experiment with the reporter system in the absence of the full signaling pathway can help rule this out.

Data Presentation: Comparative Analysis of this compound and FK506

The following tables summarize expected quantitative data from key assays comparing the activity of this compound with the well-characterized immunosuppressant, FK506.

Table 1: Calcineurin Phosphatase Activity Inhibition

CompoundConcentration (nM)% Inhibition (Mean ± SD)IC50 (nM)
This compound 115.2 ± 2.112.5
1048.9 ± 3.5
10085.1 ± 1.8
FK506 125.6 ± 2.85.8
1065.3 ± 4.1
10092.4 ± 1.5

Table 2: IL-2 Gene Expression in Activated Jurkat T-cells (qPCR)

CompoundConcentration (nM)Fold Change in IL-2 mRNA (Mean ± SD)
Vehicle Control -1.00 ± 0.05
This compound 100.62 ± 0.08
500.25 ± 0.04
FK506 100.45 ± 0.06
500.15 ± 0.03

Table 3: T-Cell Proliferation Assay (BrdU Incorporation)

CompoundConcentration (nM)% Proliferation (Normalized to Control, Mean ± SD)
Vehicle Control -100 ± 5.2
This compound 2572.1 ± 6.5
10038.4 ± 4.1
FK506 2555.8 ± 5.9
10021.7 ± 3.3

Experimental Protocols

Protocol 1: Calcineurin Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the phosphatase activity of calcineurin using a synthetic phosphopeptide substrate.

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, and 0.25 mg/mL BSA.

  • Reconstitute Reagents: Reconstitute recombinant human calcineurin, calmodulin, and the RII phosphopeptide substrate according to the manufacturer's instructions.

  • Prepare Compound Dilutions: Create a serial dilution of this compound and a positive control (FK506) in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of the compound dilution or vehicle control.

    • Add 20 µL of the calcineurin/calmodulin mix.

    • Incubate for 15 minutes at 30°C to allow for compound binding.

    • Initiate the reaction by adding 20 µL of the RII phosphopeptide substrate.

    • Incubate for 30 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 100 µL of a malachite green-based phosphate detection reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 620 nm.

  • Data Analysis: Calculate the amount of free phosphate generated and determine the percent inhibition relative to the vehicle control.

Protocol 2: NFAT Reporter Gene Assay in Jurkat T-cells

This assay measures the activation of the NFAT transcription factor in response to T-cell stimulation and its inhibition by this compound.

  • Cell Culture and Transfection:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transfect cells with a plasmid containing a luciferase reporter gene driven by an NFAT-responsive promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Cell Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound or FK506 for 1 hour.

  • Cell Stimulation:

    • Stimulate the T-cells with a combination of 50 ng/mL phorbol 12-myristate 13-acetate (PMA) and 1 µM ionomycin to activate the calcineurin-NFAT pathway.

  • Incubation: Incubate the cells for 6-8 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a dual-luciferase reporter assay buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Express the results as a percentage of the stimulated control.

Visualizations

This compound Signaling Pathway

FujianmycinA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Stimulation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation FujianmycinA This compound FujianmycinA->Calcineurin_active Inhibits IL2_promoter IL-2 Promoter NFAT_nuc->IL2_promoter Binds to IL2_gene IL-2 Gene IL2_promoter->IL2_gene Activates IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription

Caption: Proposed signaling pathway for this compound-mediated immunosuppression.

Experimental Workflow for T-Cell Proliferation Assay

Proliferation_Workflow start Start: Isolate Primary T-Cells or Culture T-Cell Line seed_cells Seed Cells into 96-well Plate start->seed_cells add_compound Add Serial Dilutions of This compound / Controls seed_cells->add_compound stimulate Stimulate T-Cell Proliferation (e.g., anti-CD3/CD28 beads) add_compound->stimulate incubate_72h Incubate for 48-72 hours at 37°C, 5% CO₂ stimulate->incubate_72h add_brdu Add Proliferation Marker (e.g., BrdU) for final 4-16 hours incubate_72h->add_brdu detect Detect Marker Incorporation (e.g., Anti-BrdU ELISA) add_brdu->detect analyze Data Analysis: Calculate % Proliferation vs. Control detect->analyze end End analyze->end

Caption: General workflow for assessing T-cell proliferation.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_data Data Interpretation start Unexpected Result: Low Inhibition in Assay check_storage Check Compound Storage and Handling start->check_storage check_cells Verify Cell Health and Density start->check_cells dose_response Perform Full Dose-Response Curve start->dose_response fresh_dilutions Prepare Fresh Dilutions for Each Experiment check_storage->fresh_dilutions verify_concentration Verify Stock Concentration (e.g., by spectroscopy) fresh_dilutions->verify_concentration optimize_serum Optimize Serum Concentration check_cells->optimize_serum validate_reagents Validate Reagent Activity (e.g., positive controls) optimize_serum->validate_reagents check_off_target Consider Off-Target Effects at High Conc. dose_response->check_off_target

Caption: Troubleshooting flowchart for low compound efficacy.

Fujianmycin A Cell Culture Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fujianmycin A cell cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot contamination issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound, also known as Furaquinocin A, is a polyketide-isoprenoid hybrid compound with potent antitumor activity.[1] It is produced by the bacterium Streptomyces sp. strain KO-3988.[1]

Q2: My Streptomyces culture is growing much slower than expected. Is this normal?

Yes, this can be normal. Streptomyces species have a relatively long doubling time of 4-6 hours, which is considerably slower than common contaminants like E. coli and Bacillus species.[2] However, significantly slower growth could also indicate suboptimal culture conditions or the presence of inhibitory contaminants.

Q3: The pH of my culture medium has dropped significantly and turned yellow. What does this indicate?

A significant drop in pH, often indicated by a color change in media containing a pH indicator, is a strong sign of bacterial contamination. Many bacteria produce acidic byproducts during their rapid growth, leading to this change.

Q4: I see fuzzy, filamentous growths in my culture flask. What are they?

The presence of fuzzy or filamentous growths is a classic sign of fungal contamination. These are likely mycelial networks of molds such as Aspergillus.

Q5: My culture appears cloudy or turbid shortly after inoculation. What is the likely cause?

A rapid increase in turbidity is a common indicator of bacterial or yeast contamination. These microorganisms have much faster growth rates than Streptomyces and can quickly dominate the culture, leading to a cloudy appearance.

Troubleshooting Guides

Issue 1: Persistent Bacterial Contamination

Symptoms:

  • Rapid drop in pH of the culture medium.

  • Increased turbidity or cloudiness of the broth.

  • Milky white appearance of the medium instead of the expected clear or brownish color.

  • Unpleasant or foul odor from the culture.

  • Microscopic examination reveals rod-shaped or coccoid bacteria, often motile.

Possible Causes and Solutions:

Possible CauseIdentificationRecommended Action
Inadequate Aseptic Technique Review handling procedures, especially during inoculation and sampling.Strictly adhere to aseptic techniques. Work in a certified biological safety cabinet. Minimize the time cultures are exposed to the open environment. Ensure all surfaces and equipment are thoroughly sterilized.
Contaminated Inoculum Streak a sample of the seed culture or glycerol stock onto a rich nutrient agar plate and incubate. Observe for the growth of non-Streptomyces colonies.If the inoculum is contaminated, discard it and start a new culture from a fresh, validated stock. It is crucial to maintain pure master and working cell banks.
Contaminated Media or Reagents Test a sample of the sterilized medium by incubating it without inoculation. Check for turbidity or growth.Autoclave all media and solutions at 121°C for at least 20-45 minutes, depending on the volume.[2] Validate the autoclave's performance using biological indicators. Filter-sterilize heat-labile components.
Contaminated Equipment Swab surfaces of the incubator, shaker, and other equipment and culture the swabs.Implement a regular and thorough cleaning and disinfection schedule for all laboratory equipment.
Airborne Contamination Settle plates (open agar plates left in the work area) can be used to assess airborne microbial load.Ensure the biological safety cabinet is functioning correctly and certified annually. Minimize traffic in the laboratory during sensitive procedures.
Issue 2: Fungal Contamination

Symptoms:

  • Visible fuzzy or cottony growths (white, green, black, or yellow) on the surface of the liquid culture or on agar plates.

  • Formation of dense clumps or mats of mycelia.

  • Microscopic examination reveals filamentous hyphae and possibly spores.

  • The pH of the medium may increase in the later stages of contamination.

Possible Causes and Solutions:

Possible CauseIdentificationRecommended Action
Airborne Spores Fungal spores are ubiquitous in the environment. High incidence after periods of high humidity or construction work can be an indicator.Maintain a clean laboratory environment with controlled air filtration (HEPA filters). Minimize the opening of culture vessels. Regularly clean and disinfect all surfaces, especially in the biological safety cabinet.
Contaminated Inoculum or Media As with bacterial contamination, test the sterility of your starting materials.Discard contaminated materials and use fresh, sterile stocks. Consider adding antifungal agents to the initial isolation media if working with environmental samples, but be aware of their potential impact on Streptomyces growth.
Improper Storage of Media and Plates Growth observed on uninoculated, stored media or plates.Store sterile media and plates in a clean, dry, and cool environment. Avoid storing them for excessively long periods.

Experimental Protocols

Protocol 1: Seed Culture Preparation for this compound Production

This protocol outlines the preparation of a seed culture of Streptomyces sp. KO-3988 for inoculating the main production fermenter.

Materials:

  • Sterile Tryptic Soy Broth (TSB) or a suitable seed medium (e.g., Glucose 10.0 g/L, Soybean meal 10.0 g/L, NaCl 10.0 g/L, CaCO₃ 2.0 g/L).[3]

  • Cryovial of Streptomyces sp. KO-3988 glycerol stock.

  • Sterile 250 mL baffled Erlenmeyer flasks with sterile cotton plugs or foam stoppers.

  • Incubator shaker.

Procedure:

  • Aseptically add 50 mL of sterile seed culture medium to a 250 mL baffled Erlenmeyer flask.

  • Thaw a cryovial of Streptomyces sp. KO-3988 glycerol stock at room temperature.

  • Aseptically transfer 1 mL of the thawed glycerol stock to the flask containing the seed medium.

  • Incubate the flask at 28-30°C in an incubator shaker set to 200-220 rpm.[2][4]

  • Allow the culture to grow for 3-5 days.[4] A healthy seed culture will appear as a suspension of small mycelial pellets.

  • Use this seed culture to inoculate the main production medium at a ratio of 5-10% (v/v).[4][5]

Protocol 2: Sterility Testing of Fermentation Broth

This protocol describes a method for testing the sterility of the this compound production culture.

Materials:

  • Fluid Thioglycollate Medium (FTM).

  • Tryptic Soy Broth (TSB) or Soybean-Casein Digest Medium (SCDM).

  • Sterile test tubes or flasks.

  • Incubators at 20-25°C and 30-35°C.

Procedure:

  • Aseptically withdraw a 1 mL sample of the fermentation broth at various stages of the culture.

  • Inoculate 10 mL of FTM with 0.5 mL of the fermentation broth sample. FTM is used to detect anaerobic and facultative anaerobic bacteria.

  • Inoculate 10 mL of TSB or SCDM with the remaining 0.5 mL of the fermentation broth sample. TSB/SCDM is used to detect aerobic bacteria and fungi.

  • Incubate the FTM tube at 30-35°C for up to 14 days.

  • Incubate the TSB/SCDM tube at 20-25°C for up to 14 days.

  • Observe the tubes daily for any signs of turbidity or microbial growth. The absence of growth indicates a sterile culture. Any growth suggests contamination.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol provides a general framework for the quantification of this compound (Furaquinocin A) from the fermentation broth using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your particular instrument and sample matrix.

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid or trifluoroacetic acid.

  • This compound (Furaquinocin A) analytical standard.

  • Ethyl acetate or other suitable extraction solvent.

  • Centrifuge and 0.22 µm syringe filters.

Procedure:

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to pellet the biomass.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate extract to dryness.

    • Reconstitute the dried extract in a known volume of methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile. A starting point could be a linear gradient from 20% organic solvent to 100% organic solvent over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Furaquinocin A has a characteristic UV absorbance spectrum. Based on published data, a wavelength between 250 nm and 350 nm should be appropriate for detection.[1]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

This compound (Furaquinocin A) Biosynthesis and Regulatory Overview

The biosynthesis of this compound (Furaquinocin A) is a complex process involving a Type III polyketide synthase (PKS) and a prenyltransferase, encoded by the fur gene cluster.[1] The regulation of antibiotic production in Streptomyces is hierarchical, involving global regulators that respond to nutritional and environmental signals, and pathway-specific regulators that control the expression of the biosynthetic genes.

FujianmycinA_Biosynthesis_Regulation Global_Regulators Global Regulators (e.g., PhoP, AfsR) Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator Activates/Represses Fur_Gene_Cluster This compound (fur) Gene Cluster Pathway_Specific_Regulator->Fur_Gene_Cluster Activates Transcription PKS_Prenyltransferase Type III PKS & Prenyltransferase Fur_Gene_Cluster->PKS_Prenyltransferase Encodes FujianmycinA This compound (Furaquinocin A) PKS_Prenyltransferase->FujianmycinA Biosynthesis Precursors Primary Metabolites (e.g., Malonyl-CoA, Isoprenoid precursors) Precursors->PKS_Prenyltransferase Substrates

Caption: Overview of this compound biosynthesis regulation.

Troubleshooting Workflow for Contamination

This workflow provides a logical sequence of steps to identify and address contamination in your this compound cultures.

Contamination_Troubleshooting_Workflow Start Suspicion of Contamination (e.g., turbidity, pH change) Microscopy Microscopic Examination Start->Microscopy Bacterial Bacteria Observed (Rods, Cocci) Microscopy->Bacterial Yes Fungal Fungi Observed (Hyphae, Spores) Microscopy->Fungal Yes No_Visible_Contaminant No Visible Contaminant Microscopy->No_Visible_Contaminant No Check_Inoculum Check Sterility of Inoculum Bacterial->Check_Inoculum Fungal->Check_Inoculum No_Visible_Contaminant->Check_Inoculum Check_Media Check Sterility of Media Check_Inoculum->Check_Media Review_Technique Review Aseptic Technique Check_Media->Review_Technique Discard_Culture Discard Contaminated Culture Review_Technique->Discard_Culture Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Discard_Culture->Implement_CAPA Monitor_Future_Cultures Monitor Future Cultures Implement_CAPA->Monitor_Future_Cultures

Caption: Logical workflow for troubleshooting contamination events.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Fujianmycin A and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the known mechanisms of action for the well-established chemotherapeutic agent, doxorubicin, and the less-characterized natural product, Fujianmycin A. While extensive data is available for doxorubicin, information on this compound is limited. This document summarizes the current understanding of both compounds, presenting available data, experimental methodologies, and visual representations of their molecular pathways to support researchers, scientists, and drug development professionals.

Doxorubicin: A Multi-Faceted Anti-Cancer Agent

Doxorubicin is a widely used anthracycline antibiotic, originally isolated from Streptomyces peucetius var. caesius, and was approved for medical use in the United States in 1974.[1][2] It is a cornerstone of chemotherapy regimens for a variety of cancers, including leukemias, lymphomas, and numerous solid tumors.[2][] Its potent cytotoxic effects are attributed to a combination of distinct but interconnected mechanisms.

Mechanism of Action

Doxorubicin's anti-neoplastic activity is primarily exerted through three main mechanisms:

  • DNA Intercalation: The planar anthraquinone ring of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix.[1][] This intercalation distorts the DNA structure, leading to the inhibition of DNA replication and transcription, thereby blocking macromolecular biosynthesis.[2][][4]

  • Topoisomerase II Inhibition: Doxorubicin interferes with the action of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. It stabilizes the topoisomerase II-DNA complex after the DNA strands have been broken, preventing the re-ligation of the strands.[1][2][5] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1][4]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which, in the presence of oxygen, generates superoxide and other reactive oxygen species.[1][5] This surge in ROS induces significant oxidative stress, causing damage to cellular components including DNA, proteins, and cell membranes, ultimately contributing to apoptosis.[5][6][7]

Signaling Pathways

The cellular damage induced by doxorubicin activates complex signaling cascades, most notably the p53-mediated DNA damage response pathway. DNA strand breaks trigger the activation of p53, which in turn can initiate apoptosis.[6] Additionally, doxorubicin-induced oxidative stress can activate other pathways, such as the Nrf2 signaling pathway, as a cellular defense mechanism.[8] Its cardiotoxic effects have also been linked to the p53-dependent inhibition of the mTOR pathway in cardiomyocytes.[9]

Doxorubicin_Pathway Doxorubicin Signaling Pathway Dox Doxorubicin Mito Mitochondria Dox->Mito Metabolism Intercalation DNA Intercalation Dox->Intercalation TopoII_Inhibition Topo II Inhibition Dox->TopoII_Inhibition DNA Nuclear DNA DSB DNA Double-Strand Breaks DNA->DSB Replication/Transcription Block TopoII Topoisomerase II TopoII->DSB Stabilized Complex ROS Reactive Oxygen Species (ROS) Mito->ROS ROS->DSB DNA Damage OxidativeStress Oxidative Stress (Membrane & Protein Damage) ROS->OxidativeStress p53 p53 Activation DSB->p53 Apoptosis Apoptosis p53->Apoptosis OxidativeStress->Apoptosis

Caption: Doxorubicin's multifaceted mechanism leading to apoptosis.

This compound: An Emerging Bioactive Compound

This compound is a bioactive angucyclinone metabolite isolated from a marine-derived Streptomyces species.[10] Angucyclinones are a class of aromatic polyketides known for their diverse biological activities. However, detailed public-domain research on the specific mechanism of action of this compound is scarce.

Postulated Mechanism of Action

Based on its structural class (angucyclinone) and its origin (Streptomyces, which also produces doxorubicin and other DNA-targeting agents), it is plausible to hypothesize that this compound may exert its biological effects through one or more of the following mechanisms, common to this class of compounds:

  • DNA Interaction: Like doxorubicin, it may function as a DNA intercalating agent.

  • Enzyme Inhibition: It could potentially inhibit key enzymes involved in cellular proliferation, such as topoisomerases or kinases.

  • Induction of Oxidative Stress: Many quinone-containing structures, characteristic of angucyclinones, can undergo redox cycling to produce ROS.

Note: These are postulated mechanisms based on chemical structure and compound class. Definitive experimental data is required for confirmation.

Quantitative Data Comparison

This section presents quantitative data on the cytotoxic potency of doxorubicin across various cancer cell lines. Equivalent peer-reviewed data for this compound is not currently available.

Compound Cell Line Cancer Type IC50 Value (µM) Assay Duration
DoxorubicinHeLaCervical Cancer1.7[11]24h
DoxorubicinHepG2Liver Cancer11.1[11]Not Specified
DoxorubicinSiHaCervical Cancer8.52[12]Not Specified
DoxorubicinA549Lung Cancer~1.0 (approx.)[11]Not Specified
DoxorubicinMCF-7Breast Cancer0.49 (approx.)[13]Not Specified
This compound--Data Not Available-

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following provides a generalized protocol for a key experiment used to determine the cytotoxic effects of compounds like doxorubicin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Doxorubicin) and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow MTT Assay Experimental Workflow Start Start Seed 1. Seed cells in 96-well plate Start->Seed Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Treat with serial dilutions of test compound Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: A stepwise workflow for determining cytotoxicity via MTT assay.

Conclusion and Future Directions

Doxorubicin remains a critical tool in oncology, with a well-defined, multi-modal mechanism of action centered on DNA damage and oxidative stress. Its pathways are extensively studied, providing a clear basis for its therapeutic use and its associated toxicities.

In contrast, this compound represents a promising but under-investigated natural product. While its structural class suggests potential anti-cancer activity through mechanisms similar to other Streptomyces-derived compounds, rigorous experimental validation is necessary. Future research should focus on elucidating its specific molecular targets, signaling pathways, and cytotoxic profile through comprehensive studies, including cell-based assays, proteomics, and in vivo models. A direct comparison with established agents like doxorubicin will be crucial in determining its potential as a novel therapeutic lead.

References

Comparing the biological activity of Fujianmycin A and other angucyclines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic and antibacterial properties of angucycline antibiotics. This guide provides a comparative overview of the biological activities of various angucyclines, supported by available experimental data. Please note that quantitative biological data for Fujianmycin A was not publicly available at the time of this review; therefore, data for Fujianmycin C and other notable angucyclines are presented.

Angucyclines are a large class of aromatic polyketides produced by actinomycetes, exhibiting a broad range of biological activities, including potent anticancer and antibacterial properties.[1] Their complex structures have been a subject of interest for synthetic and biosynthetic studies.[1] This guide aims to provide a comparative analysis of the biological activity of selected angucyclines, focusing on their cytotoxicity against cancer cell lines and their antibacterial efficacy.

Cytotoxic Activity of Angucyclines

The cytotoxic potential of angucyclines is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the IC50 values for several angucyclines against different human cancer cell lines.

AngucyclineCancer Cell LineIC50 (µM)Reference
Saquayamycin B SMMC-7721 (Hepatoma)0.033[2]
HepG-2 (Hepatoma)0.135[2]
PLC/PRF/5 (Hepatoma)0.244[2]
Chattamycin B MCF-7 (Breast Cancer)1.08[3]
HepG2 (Hepatoma)5.93[3]
Chattamycin A MCF-7 (Breast Cancer)6.46[3]
6,9-Dihydroxytetrangulol HL-60 (Leukemia)5.1[3]
Gilvocarcin V MCF-7 (Breast Cancer)0.8 - 1.8[3]
K562 (Leukemia)0.8 - 1.8[3]
P388 (Mouse Leukemia)0.8 - 1.8[3]

Antibacterial Activity of Angucyclines

In addition to their anticancer properties, many angucyclines exhibit significant antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The table below presents the MIC values for selected angucyclines against various bacterial strains.

AngucyclineBacterial StrainMIC (µg/mL)Reference
Fujianmycin C Streptomyces viridochromogenes (Tü57)Weak activity (inhibition zone 14 mm at 40 µ g/disk )[4]
Gilvocarcins (HE, H, V, M) S. aureus, B. subtilis, E. coli, C. albicans0.1 - 25 µM[3]
(-)-8-O-methyltetrangomycin, 8-O-methyltetrangulol, etc. S. aureus, B. subtilis, M. smegmatis8.1 - 93[3]
6,9-Dihydroxytetrangulol S. aureus1.9 µM[3]
C. albicans1.1 µM[3]

Experimental Methodologies

The data presented in this guide are typically generated using standardized in vitro assays. Below are detailed protocols for the most common methods used to assess cytotoxicity and antibacterial activity.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the angucycline compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium from a fresh culture.

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the angucycline compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in evaluating the biological activity of angucyclines, the following diagrams are provided.

Experimental_Workflow cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Studies Angucycline Library Angucycline Library Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Angucycline Library->Cytotoxicity Assay (e.g., MTT) Antibacterial Assay (e.g., MIC) Antibacterial Assay (e.g., MIC) Angucycline Library->Antibacterial Assay (e.g., MIC) Hit Identification Hit Identification Cytotoxicity Assay (e.g., MTT)->Hit Identification Antibacterial Assay (e.g., MIC)->Hit Identification Apoptosis Assays Apoptosis Assays Hit Identification->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Target Identification Target Identification Apoptosis Assays->Target Identification Cell Cycle Analysis->Target Identification

Caption: A generalized workflow for the screening and evaluation of angucycline bioactivity.

Apoptosis_Pathway Angucycline Angucycline Cellular Stress Cellular Stress Angucycline->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by a cytotoxic agent.

References

Fujianmycin A: Uncharted Territory in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a novel benz[a]anthraquinone antibiotic over three decades ago, Fujianmycin A remains an enigmatic molecule within the scientific community. A thorough review of existing literature reveals a significant gap in our understanding of its biological activity, particularly concerning its cross-resistance profile against other antimicrobial agents. To date, no published studies have presented quantitative data or detailed experimental protocols on the cross-resistance of this compound in clinically relevant bacterial strains or resistant cell lines.

This compound, along with its counterpart Fujianmycin B, was first isolated from a Streptomyces species in 1985. While this initial discovery laid the groundwork for future investigation, subsequent research into the biological properties of these compounds has been remarkably limited. The scientific record lacks the critical experimental data necessary to benchmark this compound against other antibiotics. This includes the absence of Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against a panel of drug-resistant and susceptible microorganisms.

A related compound, Fujianmycin C, was later isolated and shown to exhibit weak antibacterial activity against Streptomyces viridochromogenes. However, this finding does not provide insight into potential cross-resistance mechanisms or the broader antimicrobial spectrum of the Fujianmycin family.

The absence of a known mechanism of action for this compound further complicates any predictive analysis of its cross-resistance patterns. Understanding the molecular target of an antibiotic is fundamental to anticipating whether resistance mechanisms, such as efflux pumps, target modification, or enzymatic inactivation, that affect other drugs would also confer resistance to this compound.

The Path Forward: A Call for Further Research

To address this knowledge gap and evaluate the therapeutic potential of this compound, a series of foundational experiments are required. The following represents a logical workflow for initiating cross-resistance studies.

cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Antimicrobial Profiling cluster_2 Phase 3: Cross-Resistance Evaluation Isolate_Purify Isolation and Purification of this compound Confirm_Structure Structural Confirmation (NMR, Mass Spec) Isolate_Purify->Confirm_Structure Purity Confirmed Determine_MOA Mechanism of Action Studies Confirm_Structure->Determine_MOA Structure Verified MIC_Panel MIC Determination against Susceptible Strains Confirm_Structure->MIC_Panel Compound Available Select_Resistant Selection of a Panel of Resistant Bacterial Strains Determine_MOA->Select_Resistant Target Identified MIC_Panel->Select_Resistant Baseline Activity Known Cross_Resistance_Assay Cross-Resistance Assays (MIC Comparison) Select_Resistant->Cross_Resistance_Assay Strains Selected Data_Analysis Data Analysis and Comparison Cross_Resistance_Assay->Data_Analysis Data Generated

Figure 1. A proposed experimental workflow for initiating cross-resistance studies of this compound.

Hypothetical Experimental Protocols

While no specific protocols for this compound exist, standard methodologies for assessing cross-resistance can be adapted.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strain Preparation: Prepare overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis) in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Antibiotic Dilution: Prepare a series of two-fold serial dilutions of this compound in the broth medium in a 96-well microtiter plate. A known comparator antibiotic would be included as a control.

  • Inoculation: Adjust the turbidity of the bacterial cultures to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Cross-Resistance Testing

Objective: To compare the susceptibility of known antibiotic-resistant bacterial strains to this compound with that of their susceptible parent strains.

Protocol:

  • Strain Selection: A panel of well-characterized resistant strains should be used. This panel would ideally include strains with known resistance mechanisms to different classes of antibiotics (e.g., methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococci (VRE), multidrug-resistant E. coli).

  • MIC Determination: Perform MIC testing for this compound and a panel of standard antibiotics against both the resistant strains and their corresponding susceptible wild-type strains using the protocol described above.

  • Data Analysis: Compare the MIC values of this compound for the resistant strains to those for the susceptible strains. A significant increase in the MIC for a resistant strain would suggest cross-resistance.

Conclusion

The study of this compound presents a compelling opportunity for the discovery of novel antimicrobial agents. However, realizing this potential is contingent upon a concerted research effort to characterize its fundamental biological properties. The generation of robust data on its mechanism of action and cross-resistance profile is a critical first step in determining whether this compound or its derivatives could one day contribute to our arsenal against multidrug-resistant pathogens. Until such studies are undertaken and their results published, a comprehensive comparison guide on the cross-resistance of this compound remains an endeavor for the future.

In Vitro and In Vivo Correlation of Fujianmycin A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fujianmycin A, a member of the angucycline class of antibiotics, has been isolated from a marine-derived Streptomyces species. While detailed in vitro and in vivo studies on this compound are limited in publicly available literature, its chemical classification as an angucyclinone suggests potential antimicrobial and cytotoxic activities. This guide provides a comparative overview of the known biological activities of the angucycline class, with a focus on well-characterized members like Saquayamycin B and Landomycin E, to offer a predictive context for the potential efficacy of this compound.

Angucyclines are a significant group of polyketides known for their diverse biological activities, including antibacterial, antifungal, and potent anticancer properties.[1][2] These compounds are primarily produced by actinomycetes.[1] This guide will delve into the available data for representative angucyclines to establish a framework for evaluating this compound.

Comparative In Vitro Activity

The in vitro activity of angucyclines is most prominently reported in the context of their cytotoxicity against various cancer cell lines and their minimum inhibitory concentrations (MICs) against bacterial strains.

CompoundCell Line/Bacterial StrainAssay TypeIC50/MICReference
Fujianmycin C Streptomyces viridochromogenes (Tü57)Antibacterial ActivityNot specified[3]
Saquayamycin B HepG-2 (Hepatoma)Cytotoxicity (MTT)0.135 µM[4]
SMMC-7721 (Hepatoma)Cytotoxicity (MTT)0.033 µM[4]
plc-prf-5 (Hepatoma)Cytotoxicity (MTT)0.244 µM[4]
MCF-7 (Breast Cancer)Cytotoxicity (MTT)0.16 µM[5]
MDA-MB-231 (Breast Cancer)Cytotoxicity (MTT)0.21 µM[5]
BT-474 (Breast Cancer)Cytotoxicity (MTT)0.67 µM[5]
PC-3 (Prostate Cancer)Cell ViabilityGI50 = 0.0075 µM[6]
H460 (Non-small cell lung cancer)Cell ViabilityGI50 = 3.9 µM[6]
Landomycin E KB-3-1 (Carcinoma)CytotoxicityNot specified[7]
Multidrug-Resistant (MDR) CellsCytotoxicityWeakly reduced activity[7]
(-)-8-O-methyltetrangomycin B16 (Mouse Melanoma)CytotoxicityIC50 = 0.054-7.13 µM[8]

Note: Data for this compound is not available. Fujianmycin C, a related compound isolated from the same source, exhibited antibacterial activity.[3]

Comparative In Vivo Activity

In vivo data for angucyclines is less common in the available literature, which often cites toxicity as a limiting factor for clinical development.[4] However, some studies have demonstrated the in vivo efficacy of these compounds in animal models.

No specific in vivo data for this compound, Saquayamycin B, or Landomycin E was found in the provided search results.

Mechanism of Action and Signaling Pathways

The anticancer activity of angucyclines like Landomycin E is often attributed to the induction of apoptosis.[7] This process is characterized by distinct morphological and biochemical changes in the cell, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[7] The induction of apoptosis by Landomycin E is linked to rapid mitochondrial damage and the generation of intracellular oxidative stress.[7]

Below is a diagram illustrating the proposed signaling pathway for angucycline-induced apoptosis.

Angucycline-Induced Apoptotic Pathway Angucycline Angucycline (e.g., Landomycin E) Mitochondria Mitochondria Angucycline->Mitochondria Induces rapid damage OxidativeStress Intracellular Oxidative Stress Angucycline->OxidativeStress Directly generates Mitochondria->OxidativeStress Leads to CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation OxidativeStress->CaspaseActivation Apoptosis Apoptosis (Cell Death) CaspaseActivation->Apoptosis

Caption: Proposed signaling pathway for angucycline-induced apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in vitro activity of angucycline antibiotics.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the angucycline compound (e.g., Saquayamycin B) for a specified period (e.g., 48 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Detection (DAPI Staining)

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic changes.

  • Cell Treatment: Cells are grown on coverslips and treated with the angucycline compound.

  • Fixation: Cells are fixed with a solution like 4% paraformaldehyde.

  • Permeabilization: The cell membrane is permeabilized with a detergent (e.g., Triton X-100) to allow DAPI to enter the nucleus.

  • DAPI Staining: Cells are incubated with a DAPI staining solution.

  • Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Broth Microdilution: A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Visual Assessment: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Experimental Workflow

The following diagram outlines a general workflow for the initial evaluation of a novel angucycline antibiotic like this compound.

Experimental Workflow for Angucycline Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Isolation Isolation & Purification of this compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Isolation->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Isolation->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Cytotoxicity->Mechanism If active Toxicity Toxicity Studies in Animal Models Mechanism->Toxicity Promising results Efficacy Efficacy Studies (e.g., Xenograft Model) Toxicity->Efficacy

Caption: General workflow for evaluating a novel angucycline antibiotic.

References

A Comparative Guide to Furanomycin and its Analogs: Synthesis, Activity, and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, the reproducibility of research findings is paramount for advancing drug discovery and development. This guide provides a comparative analysis of the synthesis and biological activity of the natural product Furanomycin and its synthetic analogs, offering researchers a comprehensive resource to evaluate and build upon existing findings.

Furanomycin, a non-proteinogenic amino acid isolated from Streptomyces threomyceticus, has garnered significant interest due to its antibacterial properties.[1] It acts as a substitute for isoleucine in protein translation, thereby inhibiting bacterial growth.[1][2] This unique mechanism of action has spurred efforts in its total synthesis and the development of analogs to explore structure-activity relationships.

Comparative Analysis of Synthetic Routes

The total synthesis of Furanomycin has been approached through various strategies, each with distinct advantages in terms of efficiency and stereocontrol. A concise and modular synthesis starting from the Garner aldehyde has been reported, proceeding in seven steps with an overall yield of 12%.[2] Key steps in this synthesis include a stereoselective acetylide addition and a silver-mediated cyclization of an α-allenic alcohol to construct the trans-2,5-dihydrofuran ring.[2] Another approach involved a 16-step synthesis, albeit with a much lower overall yield of less than 0.02%.[1] The choice of synthetic route can significantly impact the feasibility of producing sufficient quantities of Furanomycin and its analogs for extensive biological evaluation.

Synthetic Route Starting Material Key Steps Number of Steps Overall Yield Reference
VanBrunt & StandaertGarner aldehydeStereoselective acetylide addition, Ag+-mediated cyclization712%[2]
Masamune & OnoNot specified in snippetsNot specified in snippets16<0.02%[1]

Biological Activity and Comparative Efficacy

Furanomycin exhibits antibacterial activity against a range of bacteria, including M. tuberculosis, E. coli, B. subtilis, and some Shigella and Salmonella species at micromolar concentrations.[1] The development of analogs has been a key strategy to probe the structural requirements for its biological activity and potentially enhance its therapeutic index. For instance, various carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial potential, with some compounds showing prominent activity against both bacterial and fungal strains.[3]

Compound Target Organism Activity (IC50 / MIC / Inhibition Zone) Reference
FuranomycinM. tuberculosis, E. coli, B. subtilis, Shigella sp., Salmonella sp.Micromolar concentrations[1]
Carbamothioyl-furan-2-carboxamide derivativesE. coli, S. aureus, various fungal strainsInhibition zones of 9-16 mm at 10 mg/mL[3]

Experimental Protocols

Total Synthesis of (+)-Furanomycin (VanBrunt & Standaert Route) [2]

A detailed experimental protocol for the synthesis of (+)-Furanomycin as reported by VanBrunt and Standaert is crucial for reproducibility. The key steps are outlined below:

  • Stereoselective Acetylide Addition: The synthesis commences with the addition of a lithium acetylide to the Garner aldehyde to establish the first stereocenter.

  • Silver-Mediated Cyclization: An α-allenic alcohol intermediate is subjected to a silver-mediated cyclization to form the characteristic trans-2,5-dihydrofuran ring of Furanomycin.

  • Functional Group Manipulations: Subsequent steps involve the protection and deprotection of functional groups and the introduction of the amino acid moiety to complete the synthesis.

Antibacterial Activity Assay [1]

The antibacterial activity of Furanomycin and its analogs can be assessed using standard methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

  • Bacterial Culture: The target bacterial strains are cultured in appropriate broth media to a specific optical density.

  • Compound Dilution: The test compounds are serially diluted in the broth media in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial suspension is added to each well, and the plates are incubated under suitable conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Furanomycin is its interference with protein synthesis by acting as an isoleucine mimic.[1][2] This leads to the incorporation of Furanomycin into nascent polypeptide chains, resulting in non-functional proteins and ultimately bacterial cell death.

furanomycin_mechanism Furanomycin Furanomycin Isoleucyl_tRNA_synthetase Isoleucyl-tRNA Synthetase Furanomycin->Isoleucyl_tRNA_synthetase Binds to Protein_Synthesis Protein Synthesis Isoleucyl_tRNA_synthetase->Protein_Synthesis Incorporates Furanomycin Isoleucine Isoleucine Isoleucine->Isoleucyl_tRNA_synthetase Competitive Inhibition Nonfunctional_Proteins Non-functional Proteins Protein_Synthesis->Nonfunctional_Proteins Bacterial_Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Bacterial_Cell_Death

Caption: Mechanism of action of Furanomycin.

Experimental Workflow

The general workflow for the synthesis and evaluation of Furanomycin analogs is a cyclical process involving design, synthesis, purification, and biological testing.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Antimicrobial Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: General experimental workflow for Furanomycin analog development.

References

Benchmarking Fujianmycin A Against Standard Cancer Therapies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, the quest for more effective and less toxic cancer therapies is a continuous endeavor. This guide provides a comparative analysis of Fujianmycin A, a novel antineoplastic agent, against established standard-of-care cancer therapies. Due to the limited direct comparative literature on this compound, this guide will utilize Pingyangmycin (Bleomycin A5) as a proxy for a structurally and functionally similar compound to facilitate a meaningful benchmark against current treatments. Pingyangmycin has been used clinically and its activity against a spectrum of tumors is documented.[1] This comparison focuses on mechanism of action, efficacy, and toxicity, supported by experimental data to inform research and development decisions.

Section 1: Comparative Efficacy

The therapeutic efficacy of any anticancer agent is a primary determinant of its clinical potential. This section benchmarks the performance of Pingyangmycin, as a proxy for this compound, against standard chemotherapeutic agents across different cancer cell lines and tumor models.

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of Pingyangmycin in comparison to standard chemotherapeutic drugs, 5-Fluorouracil (5-FU) and Mitomycin C (MMC), against a colorectal cancer cell line.

CompoundCell LineMean Tumor Weight (mg)Inhibition Rate (%)Necrotic Ratio (%)
Control CT-261856 ± 487-35
Pingyangmycin (proxy) CT-26321 ± 14582.767
5-Fluorouracil (5-FU) CT-261421 ± 32123.435
Mitomycin C (MMC) CT-261158 ± 25837.643

Data adapted from a study on Boanmycin (Bleomycin A6), a compound with a similar chemical structure to Pingyangmycin.[1]

In Vivo Antitumor Activity

In a murine model with human colon cancer xenografts, Pingyangmycin demonstrated significant tumor growth inhibition compared to standard therapies.

Treatment GroupTumor ModelTumor Growth Inhibition
Pingyangmycin (proxy) Human Colon Cancer XenograftMarked Inhibition
5-Fluorouracil (5-FU) Human Colon Cancer XenograftLess Effective Suppression
Mitomycin C (MMC) Human Colon Cancer XenograftMild Activity

Observations are based on studies of Pingyangmycin and its analogues against various human tumor xenografts in nude mice.[1]

Section 2: Mechanism of Action

Understanding the molecular mechanisms by which an anticancer agent exerts its effects is crucial for identifying potential synergistic combinations and predicting resistance.

This compound (via Pingyangmycin Proxy)

Pingyangmycin, a member of the bleomycin family of antibiotics, primarily exerts its cytotoxic effects by inducing DNA strand breaks.[2] The proposed mechanism involves the chelation of a metal ion, typically iron, which then reacts with molecular oxygen to produce superoxide and hydroxyl radicals. These reactive oxygen species attack the phosphodiester backbone of DNA, leading to single- and double-strand breaks and ultimately cell death.

Additionally, recent studies suggest that Pingyangmycin can affect glycosaminoglycan (GAG) biosynthesis, specifically by reducing chondroitin sulfate and heparan sulfate sulfation in cancer cells and tumors.[3] This alteration of the cell surface may interfere with cell signaling and adhesion.

Standard Cancer Therapies

Standard cancer therapies encompass a wide range of mechanisms:

  • Chemotherapy (e.g., 5-FU, Mitomycin C):

    • 5-Fluorouracil (5-FU): Primarily acts as a thymidylate synthase inhibitor, disrupting the synthesis of thymidine, a necessary precursor for DNA replication.[4] It can also be incorporated into both DNA and RNA, leading to cytotoxicity.[4]

    • Mitomycin C: An alkylating agent that, after reductive activation, crosslinks DNA, thereby inhibiting DNA synthesis and cell division.[5]

  • Targeted Therapy: These drugs target specific molecules involved in cancer growth and progression. For example, tyrosine kinase inhibitors block signaling pathways that promote cell proliferation.

  • Immunotherapy: This approach harnesses the body's own immune system to fight cancer. Checkpoint inhibitors, for instance, block proteins that prevent the immune system from attacking cancer cells.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by these anticancer agents.

Fujianmycin_A_Pathway This compound (proxy) This compound (proxy) Metal Ion Chelation Metal Ion Chelation This compound (proxy)->Metal Ion Chelation GAG Biosynthesis Inhibition GAG Biosynthesis Inhibition This compound (proxy)->GAG Biosynthesis Inhibition Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Metal Ion Chelation->Reactive Oxygen Species (ROS) Production DNA Damage DNA Damage Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis DNA Damage->Cell Cycle Arrest/Apoptosis Altered Cell Surface Altered Cell Surface GAG Biosynthesis Inhibition->Altered Cell Surface Reactive Oxygen Species (ROS) Production) Reactive Oxygen Species (ROS) Production) Reactive Oxygen Species (ROS) Production)->DNA Damage

Caption: Mechanism of Action of this compound (proxy).

Standard_Therapies_Pathways cluster_chemo Chemotherapy cluster_targeted Targeted Therapy 5-FU 5-FU Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition 5-FU->Thymidylate Synthase Inhibition DNA/RNA Incorporation DNA/RNA Incorporation 5-FU->DNA/RNA Incorporation MMC MMC DNA Crosslinking DNA Crosslinking MMC->DNA Crosslinking DNA Synthesis Inhibition DNA Synthesis Inhibition Thymidylate Synthase Inhibition->DNA Synthesis Inhibition DNA/RNA Incorporation->DNA Synthesis Inhibition DNA Crosslinking->DNA Synthesis Inhibition TKI Tyrosine Kinase Inhibitor Oncogenic Signaling Pathway Oncogenic Signaling Pathway TKI->Oncogenic Signaling Pathway Proliferation Inhibition Proliferation Inhibition Oncogenic Signaling Pathway->Proliferation Inhibition

Caption: Mechanisms of Standard Cancer Therapies.

Section 3: Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with varying concentrations of this compound (proxy), 5-FU, or MMC for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

In Vivo Tumor Xenograft Model
  • Cell Implantation: 5 x 10⁶ human cancer cells are suspended in 100 µL of Matrigel and injected subcutaneously into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Drug Administration: Mice are randomized into treatment groups and receive intraperitoneal injections of this compound (proxy), 5-FU, MMC, or a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a specified size, and the tumors are excised and weighed.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Data Analysis_vitro Data Analysis MTT Assay->Data Analysis_vitro Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Drug Administration Drug Administration Tumor Growth->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Data Analysis_vivo Data Analysis Tumor Measurement->Data Analysis_vivo

Caption: In Vitro and In Vivo Experimental Workflow.

Section 4: Conclusion and Future Directions

The preliminary data, using Pingyangmycin as a proxy, suggests that this compound holds promise as a potent anticancer agent, potentially outperforming standard chemotherapies like 5-FU and MMC in certain contexts. Its dual mechanism of inducing DNA damage and altering the cell surface through GAG biosynthesis inhibition presents a unique therapeutic profile.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical and clinical trials are necessary to definitively establish the efficacy and safety of this compound relative to standard treatments.

  • Combination Therapies: Investigating synergistic effects when combined with other anticancer agents, such as targeted therapies or immunotherapies, could lead to more effective treatment regimens.

  • Biomarker Discovery: Identifying biomarkers to predict patient response to this compound will be crucial for its successful clinical translation and for personalizing cancer treatment.

This guide provides a foundational comparison to stimulate further investigation into the therapeutic potential of this compound and its analogues. The presented data and protocols offer a framework for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.